WSP-5
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N2O7S4/c47-41(30-12-2-5-15-37(30)54-56-39-17-7-9-23-45-39)50-27-19-21-33-35(25-27)52-36-26-28(20-22-34(36)44(33)32-14-4-1-11-29(32)43(49)53-44)51-42(48)31-13-3-6-16-38(31)55-57-40-18-8-10-24-46-40/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMZTASSIAQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)OC7=C3C=CC(=C7)OC(=O)C8=CC=CC=C8SSC9=CC=CC=N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N2O7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WSP-5: A Technical Guide to a Turn-On Fluorescent Probe for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of WSP-5, a highly sensitive and selective fluorescent probe for the detection of hydrogen sulfide (H₂S). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the probe's mechanism of action and a typical experimental workflow.
Core Chemical and Physical Properties
This compound, with the formal name 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate) and CAS number 1593024-78-2, is a robust chemical tool for H₂S research.[1][2] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₂₆N₂O₇S₄ |
| Molecular Weight | 822.9 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL |
| Excitation Maximum (post-reaction) | 502 nm |
| Emission Maximum (post-reaction) | 525 nm |
| Storage | -20°C |
Biological Activity and Mechanism of Action
This compound is a "turn-on" fluorescent probe specifically designed for the rapid and sensitive detection of hydrogen sulfide in biological samples and within living cells.[2][3] In its native state, this compound is non-fluorescent. The underlying mechanism of action is a nucleophilic substitution-cyclization reaction triggered by H₂S.[1][4] Upon reaction with H₂S, the disulfide bonds in the this compound molecule are cleaved, leading to the release of a highly fluorescent molecule.[1][5] This reaction is highly selective for H₂S over other biologically relevant reactive sulfur species, such as cysteine and glutathione.[3]
The diagram below illustrates the simplified signaling pathway of this compound's reaction with hydrogen sulfide, leading to the emission of fluorescence.
Experimental Protocols
The following are generalized protocols for the use of this compound in detecting H₂S in both cell-free and cellular assays. These should be optimized for specific experimental conditions.
In Vitro H₂S Detection (Cell-Free)
This protocol is designed for measuring H₂S in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
H₂S donor (e.g., NaHS)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store unused stock solution at -20°C, protected from light.
-
Prepare a working solution of this compound. Dilute the stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Add the H₂S donor to the wells. A dilution series of the H₂S donor should be prepared to generate a standard curve.
-
Add the this compound working solution to the wells.
-
Incubate the plate at 37°C. The incubation time should be optimized but is typically around 30 minutes.
-
Measure the fluorescence intensity. Use an excitation wavelength of 502 nm and an emission wavelength of 525 nm.
Cellular H₂S Detection (Live-Cell Imaging)
This protocol provides a general guideline for imaging H₂S in cultured cells.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (serum-free for incubation)
-
Cultured cells on a suitable imaging dish or plate
-
Confocal or fluorescence microscope
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Culture cells to the desired confluency.
-
Prepare the this compound loading solution. Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.
-
Load the cells with this compound. Remove the culture medium from the cells and add the this compound loading solution.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells. Remove the loading solution and wash the cells twice with warm PBS or serum-free medium.
-
Image the cells. Acquire fluorescent images using appropriate filters for an excitation of ~502 nm and emission of ~525 nm.
The following diagram outlines a typical experimental workflow for detecting H₂S in a biological sample using this compound.
References
WSP-5: A Technical Guide to its Discovery and Synthesis for Hydrogen Sulfide Detection
An in-depth exploration of the fluorescent probe WSP-5, detailing its discovery, mechanism of action, synthesis, and application in the detection of hydrogen sulfide (H₂S) for researchers, scientists, and drug development professionals.
Discovered as part of a series of fluorescent probes from Washington State University, this compound (Washington State Probe-5) has emerged as a valuable tool for the detection of the important signaling molecule, hydrogen sulfide.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and core functionalities of this compound.
Discovery and Design Principle
This compound was developed as part of a series of 2-pyridyl disulfide-based fluorescent probes (WSP1-5) designed for the specific detection of hydrogen sulfide.[1] The underlying design strategy is based on the dual-nucleophilicity of H₂S, which enables a tandem nucleophilic substitution-cyclization reaction.[1][2][3] This reaction releases a fluorophore, resulting in a "turn-on" fluorescent signal.[1][2] this compound was specifically engineered with two reaction centers on a fluorescein core, aiming for a highly fluorescent product upon reaction with H₂S.
The core mechanism involves the reaction of H₂S with the disulfide bond of this compound, leading to the formation of a thiol. This is followed by an intramolecular cyclization that releases the highly fluorescent fluorescein molecule. This two-step process ensures high selectivity for H₂S over other biological thiols such as cysteine and glutathione.[1]
Physicochemical and Fluorescent Properties
This compound is a cell-permeable compound, allowing for the detection of intracellular H₂S.[4] It is typically a white to beige powder with a molecular weight of 822.95 g/mol and a molecular formula of C₄₄H₂₆N₂O₇S₄.[4] The probe is soluble in dimethyl sulfoxide (DMSO).[4]
The key feature of this compound is its fluorescence turn-on response in the presence of H₂S. Upon reaction, it exhibits strong fluorescence with an excitation maximum at 502 nm and an emission maximum at 525 nm.[5] This significant fluorescence enhancement allows for sensitive detection of H₂S.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its performance characteristics.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 502 nm | [5] |
| Emission Wavelength (λem) | 525 nm | [5] |
| Synthesis Yield | 45% | |
| Quantum Yield (Φ) | 0.20 | [4] |
| Detection Limit | 47 nM | [4] |
| Fold-change in Fluorescence | 60-fold | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, culminating in the coupling of a key intermediate with fluorescein. The following is a detailed experimental protocol based on the originally reported synthesis.
Materials and Methods
-
Fluorescein
-
2-(Pyridin-2-yldisulfanyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Other standard laboratory reagents and solvents
Experimental Protocol
Step 1: Synthesis of the Activated Ester of 2-(Pyridin-2-yldisulfanyl)benzoic acid
-
To a solution of 2-(pyridin-2-yldisulfanyl)benzoic acid (2 equivalents) in dry DCM, add DCC (2.2 equivalents) and DMAP (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
The formation of the activated ester is monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of this compound
-
To the solution containing the activated ester from Step 1, add fluorescein (1 equivalent) dissolved in dry DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a light yellow solid. The reported yield for this synthesis is 45%.
Reaction Mechanism and Workflow
The detection of H₂S by this compound proceeds through a well-defined reaction pathway. The following diagrams illustrate the signaling pathway and the experimental workflow for H₂S detection.
Applications in Research
This compound has been successfully employed for the detection and bioimaging of H₂S in living cells. Its cell permeability and "turn-on" fluorescence response make it a powerful tool for studying the roles of H₂S in various physiological and pathological processes. For instance, it has been used to monitor intracellular H₂S levels in HeLa cells, demonstrating a dose-dependent increase in fluorescence upon treatment with an H₂S donor.
Conclusion
This compound is a highly effective and selective fluorescent probe for the detection of hydrogen sulfide. Its design, based on a tandem nucleophilic substitution-cyclization reaction, provides a robust "turn-on" signal in the presence of H₂S. The detailed synthesis protocol and well-characterized fluorescent properties make it an accessible and valuable tool for researchers in chemistry, biology, and medicine who are investigating the multifaceted roles of H₂S in biological systems.
References
- 1. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WSP5, 1593024-78-2, 90 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
A Technical Guide to WSP-5: A Fluorescent Probe for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of WSP-5 (Washington State Probe-5), a fluorescent probe utilized for the detection of hydrogen sulfide (H₂S). Contrary to the implication of a traditional drug-target interaction, this compound's primary "biological target" is the signaling molecule hydrogen sulfide itself. This guide will detail the mechanism of action, experimental protocols, and data related to this compound, providing researchers with the necessary information for its effective application in biological systems.
Hydrogen sulfide is recognized as a critical gaseous mediator in various physiological and pathological processes, akin to nitric oxide.[1][2] It plays a significant role in the mammalian immune, nervous, cardiovascular, and pulmonary systems.[1][2] Consequently, tools for the accurate and sensitive detection of H₂S in biological samples are invaluable for advancing research in these areas. This compound is a "turn-on" fluorescent probe specifically designed for this purpose, offering a rapid and selective reaction with H₂S.[1][2]
Mechanism of Action
This compound operates through a reaction-based fluorescence "turn-on" strategy. The probe contains active disulfide groups that selectively react with H₂S. This reaction triggers a nucleophilic substitution-cyclization cascade, leading to the release of a highly fluorescent molecule.[1][3] The resulting fluorophore exhibits distinct excitation and emission maxima, allowing for quantitative and qualitative detection of H₂S.[1][2]
Caption: Reaction mechanism of this compound with hydrogen sulfide.
Quantitative Data
The key performance characteristics of this compound as a fluorescent probe are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 502 nm | [1][2] |
| Emission Maximum (λem) | 525 nm | [1][2] |
| Detection Limit | 47 nM | [3] |
This compound is noted to have a more sensitive detection limit and a faster turn-on rate compared to its predecessor, WSP-1.[2][3]
Experimental Protocols
The following are generalized protocols for the use of this compound in in vitro and cell-based assays. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
1. In Vitro H₂S Detection
This protocol is suitable for detecting H₂S in solution using a microplate reader.
-
Materials:
-
Black, clear-bottom 96-well plates
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Cetyltrimethylammonium bromide (CTAB)
-
H₂S donor (e.g., Na₂S)
-
SpectraMax M5 microplate reader or equivalent
-
-
Procedure:
-
Buffer Preparation: Prepare PBS containing 1 mM CTAB.
-
Probe Preparation: Dissolve the this compound probe in the PBS/CTAB buffer to a final concentration of 10 μM.
-
H₂S Donor Addition: Add varying concentrations of the H₂S donor (e.g., 0-10,000 μM of Na₂S) to the wells containing the this compound probe solution. The final volume in each well should be 200 μL.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) with excitation at 502 nm and emission at 525 nm.[1]
-
2. Detection of Cellular H₂S
This protocol outlines the steps for imaging intracellular H₂S using confocal laser scanning microscopy (CLSM).
-
Materials:
-
24-well plates
-
4T1 cancer cells (or other cell line of interest)
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Serum-free culture medium or PBS
-
Na₂S (as an H₂S donor for positive control)
-
Confocal laser scanning microscope
-
-
Procedure:
-
Cell Seeding: Culture approximately 2.5×10⁵ cells per well in a 24-well plate and allow them to adhere for 12 hours.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store unused aliquots at -20°C or -80°C in the dark.[1]
-
Working Solution Preparation: Dilute the this compound stock solution in serum-free medium or PBS to a working concentration (e.g., 10-100 μM).[1]
-
Probe Incubation: Incubate the cells with the this compound working solution (e.g., 100 μM) for 30 minutes at 37°C.[1][3]
-
Washing: Wash the cells with PBS to remove excess probe.[3]
-
(Optional) H₂S Donor Treatment: For a positive control, treat the cells with an H₂S donor, such as 200 μM Na₂S, for approximately 10-30 minutes.[1][3]
-
Fluorescence Imaging: Acquire fluorescence images using a CLSM with excitation at or near 502 nm and detection of emission at or near 525 nm.[1]
-
Caption: Workflow for detecting intracellular hydrogen sulfide using this compound.
Conclusion
This compound is a powerful chemical tool for the detection of hydrogen sulfide in biological systems. Its high sensitivity, rapid response, and "turn-on" fluorescence mechanism make it an excellent choice for researchers investigating the diverse roles of H₂S in health and disease. Understanding that this compound's target is H₂S itself, rather than a protein or other macromolecule, is crucial for its appropriate application in experimental design. The protocols and data presented in this guide provide a solid foundation for the successful use of this compound in a research setting.
References
The Wsp Chemosensory System: A Technical Guide to its Function in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wsp chemosensory system is a sophisticated signal transduction pathway in many bacteria, most notably in Pseudomonas aeruginosa, that plays a pivotal role in the transition from a motile, planktonic lifestyle to a sessile, biofilm-associated existence. This pathway interprets environmental cues, such as surface contact and cell envelope stress, and translates them into a cellular response orchestrated by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Elevated levels of c-di-GMP, synthesized by the terminal enzyme of the Wsp pathway, WspR, trigger the production of adhesive exopolysaccharides, leading to cell aggregation and the formation of robust biofilms. This technical guide provides an in-depth exploration of the molecular mechanics of the Wsp pathway, a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the signaling cascade and associated workflows.
The Wsp Signaling Pathway: A Molecular Overview
The Wsp system functions as a chemosensory-like apparatus, composed of a core set of proteins that act in a coordinated phosphorylation and methylation cascade. The key components and their functions are outlined below:
-
WspA: A transmembrane methyl-accepting chemotaxis protein (MCP) that acts as the primary sensor of the system. It is thought to recognize physical signals associated with surface attachment or perturbations in the cell envelope.
-
WspB and WspD: These are scaffold proteins, homologous to CheW, that are crucial for the proper localization and assembly of the Wsp signaling complex, physically linking WspA to the histidine kinase, WspE.
-
WspC: A constitutively active methyltransferase that adds methyl groups to specific glutamate residues on WspA. This methylation is a key step in sensitizing the receptor to incoming signals.
-
WspE: A histidine kinase homologous to CheA. Upon activation of WspA, WspE autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulators, WspR and WspF.
-
WspF: A methylesterase that, when phosphorylated by WspE, removes methyl groups from WspA. This action serves as a negative feedback loop, desensitizing the receptor and allowing the system to reset. Loss-of-function mutations in wspF lead to a constitutively active pathway.
-
WspR: The terminal response regulator and the primary output of the pathway. It contains a receiver (REC) domain that is phosphorylated by WspE and a GGDEF domain with diguanylate cyclase activity. Phosphorylation of the REC domain activates the GGDEF domain, leading to the synthesis of c-di-GMP from two molecules of GTP.
The signaling cascade is initiated by a stimulus at the cell surface, which is perceived by WspA. This triggers a conformational change that promotes the autophosphorylation of WspE. Phosphorylated WspE then activates both WspR and WspF. The activation of WspR leads to an increase in the intracellular concentration of c-di-GMP, which in turn modulates the expression of genes involved in biofilm formation. The concurrent activation of WspF provides a mechanism for adaptation, allowing the system to return to an inactive state in the absence of a persistent signal.
Data Presentation: Quantitative Insights into the Wsp Pathway
The following tables summarize key quantitative data gathered from various studies on the Wsp signaling pathway. This information provides a more precise understanding of the molecular interactions and enzymatic activities that govern the system's function.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| WspR~P - RpfG | Microscale Thermophoresis (MST) | 0.93 µM | [1] |
| WspR - RpfG | Microscale Thermophoresis (MST) | 0.15 µM | [1] |
| WspR~P - RpfG H190A | Microscale Thermophoresis (MST) | 0.56 µM | [1] |
| Table 1: Protein-Protein Interaction Affinities in the Wsp Pathway. |
| Enzyme | Condition | Activity Metric | Value | Reference |
| WspR | Phosphorylated (WspR~P) | c-di-GMP synthesis | Significantly increased | [2][3] |
| WspR | Unphosphorylated | c-di-GMP synthesis | Basal activity | [2][3] |
| WspR | High protein concentration | Specific activity (concentration-dependent activation) | Increased | [3] |
| WspR | Treated with BeF3- (phosphomimetic) | Specific activity | Magnified increase | [3] |
| Table 2: Enzymatic Activity of WspR Diguanylate Cyclase. |
| Strain Background | Condition | Fold Change in c-di-GMP Level | Reference |
| P. aeruginosa | wspF mutant vs. Wild-Type | Substantially increased | [4] |
| P. aeruginosa | Overexpression of YhjH (phosphodiesterase) | Low | [4] |
| Table 3: In Vivo Cyclic-di-GMP Levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Wsp cellular pathway.
Quantification of Intracellular Cyclic-di-GMP by LC-MS/MS
This protocol describes the extraction and quantification of c-di-GMP from bacterial cultures.
1. Sample Preparation and Nucleotide Extraction: a. Grow bacterial cultures to the desired optical density under specific experimental conditions. b. Rapidly harvest a defined volume of culture by centrifugation at 4°C. c. Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells by bead beating or sonication on ice. e. Centrifuge the lysate at high speed to pellet cell debris. f. Collect the supernatant containing the nucleotides.
2. LC-MS/MS Analysis: a. Use a C18 reverse-phase chromatography column for separation of nucleotides. b. Employ a gradient of aqueous and organic mobile phases (e.g., ammonium acetate in water and acetonitrile) for elution. c. Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for c-di-GMP and an internal standard (e.g., 13C- or 15N-labeled c-di-GMP).
3. Data Analysis: a. Generate a standard curve using known concentrations of c-di-GMP. b. Quantify the amount of c-di-GMP in the samples by comparing their peak areas to the standard curve. c. Normalize the c-di-GMP concentration to the total protein concentration or cell number of the initial culture.
In Vitro Kinase Assay for WspE Autophosphorylation
This protocol measures the autophosphorylation activity of purified WspE.
1. Reagents and Buffers: a. Purified WspE protein. b. Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2). c. [γ-32P]ATP. d. SDS-PAGE loading buffer.
2. Reaction Setup: a. In a microcentrifuge tube, combine the kinase buffer and purified WspE. b. Initiate the reaction by adding [γ-32P]ATP. c. Incubate the reaction at a specific temperature (e.g., 30°C) for various time points. d. Stop the reaction at each time point by adding SDS-PAGE loading buffer.
3. Analysis: a. Separate the reaction products by SDS-PAGE. b. Dry the gel and expose it to a phosphor screen. c. Quantify the amount of incorporated radiolabel in the WspE band using a phosphorimager. d. Plot the phosphorylation signal over time to determine the initial rate of autophosphorylation.
Bacterial Two-Hybrid (BTH) System for Protein-Protein Interactions
This protocol is used to detect in vivo interactions between Wsp proteins.
1. Plasmid Construction: a. Clone the coding sequences of the two Wsp proteins of interest into two different BTH vectors (e.g., pKT25 and pUT18), creating fusions to the T25 and T18 fragments of adenylate cyclase, respectively.
2. Transformation: a. Co-transform an E. coli reporter strain (e.g., BTH101, which is deficient in adenylate cyclase) with the two recombinant plasmids.
3. Phenotypic Assay: a. Plate the co-transformants on indicator plates containing MacConkey agar supplemented with maltose and the appropriate antibiotics. b. Incubate the plates at 30°C for 24-48 hours. c. A positive interaction between the two proteins will reconstitute the adenylate cyclase activity, leading to cAMP production, fermentation of maltose, and the development of red colonies. White or pale pink colonies indicate a lack of interaction.
4. Quantitative Assay (β-galactosidase activity): a. Grow liquid cultures of the co-transformants. b. Permeabilize the cells and measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). c. The level of β-galactosidase activity is proportional to the strength of the protein-protein interaction.
Visualizations of the Wsp Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the core concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Determinants for the activation and autoinhibition of the diguanylate cyclase response regulator WspR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular clustering of the phosphorylated WspR response regulator protein stimulates its diguanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced Intracellular c-di-GMP Content Increases Expression of Quorum Sensing-Regulated Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WSP/WASP Family Homologues in Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wiskott-Aldrich Syndrome Protein (WASP) family represents a highly conserved group of scaffolding proteins that are pivotal regulators of the actin cytoskeleton across a wide range of eukaryotic species. These proteins act as crucial intermediaries, translating upstream signals into the precise spatiotemporal control of actin polymerization. This process is fundamental to a myriad of cellular functions, including cell motility, morphogenesis, endocytosis, and intracellular trafficking. Consequently, dysregulation of WASP family proteins is implicated in a variety of human diseases, ranging from immunodeficiencies to cancer metastasis, making them attractive targets for therapeutic intervention.
This technical guide provides a comprehensive overview of the WSP/WASP family homologues, with a focus on their distribution across different species, their molecular functions, and the signaling pathways that govern their activity. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key investigative techniques, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these critical cellular components. The nomenclature in the field can be varied, with "WSP-1" being the designated name for the WASP homolog in Caenorhabditis elegans. This guide will use the broader "WASP family" terminology while referencing specific homologues where appropriate.
I. WASP Family Homologues: An Overview
The WASP family is comprised of several subfamilies, each with distinct domain architectures and cellular roles. The primary members include:
-
WASP and N-WASP (Neuronal-WASP): These are the archetypal members, characterized by an N-terminal WH1 (WASP Homology 1) domain, a GTPase-binding domain (GBD), a proline-rich region, and a C-terminal VCA (Verprolin-homology, Central, and Acidic) domain. WASP expression is primarily restricted to hematopoietic cells, while N-WASP is ubiquitously expressed.[1][2]
-
WAVE (WASP-family verprolin-homologous protein) or SCAR (Suppressor of cAMP Receptor): The WAVE subfamily consists of WAVE1, WAVE2, and WAVE3. They are essential for the formation of lamellipodia and are regulated as part of a stable pentameric complex known as the WAVE Regulatory Complex (WRC).
-
WASH (WASP and SCAR Homologue): WASH is associated with endosomal membranes and plays a critical role in endosomal sorting and trafficking, in conjunction with the retromer complex.
-
WHAMM (WASP Homolog Associated with Actin, Membranes, and Microtubules): WHAMM is unique in its ability to link the actin and microtubule cytoskeletons and is involved in the endoplasmic reticulum (ER)-to-Golgi transport.[3][4]
-
JMY (Junction-mediating and regulatory protein): JMY is another nucleation-promoting factor that can activate the Arp2/3 complex.
The unifying feature of all WASP family proteins is the C-terminal VCA domain, which directly interacts with and activates the Arp2/3 complex, a key nucleator of branched actin filaments.
II. Quantitative Data on WASP Family Homologues
This section provides a summary of available quantitative data to facilitate a comparative understanding of WASP family homologues.
Table 1: Binding Affinities of WASP Family Proteins
| Interacting Proteins | WASP Homologue | Species | Dissociation Constant (Kd) | Method |
| Actin Monomer | WASP (WA domain) | Bos taurus (Bovine) | 0.6 µM | Fluorescence Anisotropy |
| Arp2/3 Complex | WASP (WA domain) | Bos taurus (Bovine) | 0.9 µM | Fluorescence Anisotropy |
| Arp2/3 Complex | N-WASP (VCA) | Homo sapiens (Human) | 0.1 - 1 µM (estimated) | Various |
| Cdc42 | N-WASP | Homo sapiens (Human) | ~10 nM (for active GTP-bound form) | Isothermal Titration Calorimetry |
Note: The binding affinities can vary depending on the experimental conditions and the specific constructs used.
Table 2: Expression Levels of WASP Family Homologues in Different Tissues and Conditions
| Gene/Protein | Species | Tissue/Condition | Relative Expression Level | Reference |
| N-WASP | Homo sapiens | Lung Cancer vs. Normal Lung | Higher in tumor tissues | [5][6] |
| N-WASP | Homo sapiens | Cervical Cancer vs. Normal Cervix | Higher in cancer tissues and cell lines | [7] |
| N-WASP | Homo sapiens | Colorectal Cancer vs. Normal Colon | Lower in tumor tissues | [8] |
| WAVE2 | Homo sapiens | Breast Cancer vs. Normal Breast | Higher in breast cancer tissues | [9] |
| WSP-1 | C. elegans | Whole organism | 8.01 ppm (parts per million) | [10] |
| WASP vs. N-WASP | Homo sapiens | Hematopoietic cell lines | WASP mRNA is 40-66% higher than N-WASP mRNA | [11] |
| WAVE1 vs. WAVE2 | Mus musculus | B16-F1 melanoma cells | WAVE2 transcript levels are >3-fold higher than WAVE1 | [12] |
III. Signaling Pathways Involving WASP Family Homologues
The activity of WASP family proteins is tightly regulated by a complex network of upstream signaling molecules.
N-WASP Activation Pathway
N-WASP is maintained in an autoinhibited conformation in its inactive state. Its activation is a multi-step process involving the binding of Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), which relieves the autoinhibition and exposes the VCA domain to activate the Arp2/3 complex.[2][13]
WAVE Regulatory Complex (WRC) Signaling
The WAVE proteins are regulated as part of the WRC. The small GTPase Rac1 is a key activator of the WRC. Upon binding of active Rac1-GTP, the WRC undergoes a conformational change that releases the VCA domain of WAVE, leading to Arp2/3 complex activation and lamellipodia formation. Recent evidence also points to a role for Arf family GTPases in WRC activation.
WASH Complex in Endosomal Sorting
The WASH complex is recruited to endosomes where it promotes actin polymerization. This process is crucial for the sorting of cargo proteins, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR), into transport vesicles destined for the trans-Golgi network (TGN). The retromer complex is a key player in recruiting the WASH complex to the endosomal membrane.[14][15]
WHAMM in ER-to-Golgi Transport
WHAMM plays a unique role in connecting the early secretory pathway with the cytoskeleton. It localizes to the ER-Golgi intermediate compartment (ERGIC) and the cis-Golgi. WHAMM can simultaneously bind to membranes, microtubules, and activate Arp2/3-mediated actin polymerization, thereby coordinating the formation and movement of transport carriers between the ER and the Golgi apparatus.[3][4][16][17]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study WASP family proteins.
Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
This protocol describes the co-immunoprecipitation of a target WASP family protein and its interacting partners from cell lysates.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target WASP family protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the target protein.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein and suspected interacting partners.
In Vitro Actin Polymerization Assay
This assay measures the ability of a purified WASP family protein to promote actin polymerization by the Arp2/3 complex.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Purified Arp2/3 complex
-
Purified WASP family protein (or its VCA domain)
-
Actin polymerization buffer (e.g., G-buffer supplemented with ATP and MgCl2)
-
Fluorometer
Procedure:
-
Prepare Monomeric Actin: Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer.
-
Initiate Polymerization: Initiate actin polymerization by adding polymerization buffer.
-
Measure Fluorescence: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.
-
Test Effect of WASP Protein: Perform the assay in the presence and absence of the purified WASP family protein and the Arp2/3 complex to determine their effect on the rate of actin polymerization.
Phylogenetic Analysis of WASP Family Proteins
This protocol outlines the steps for constructing a phylogenetic tree to study the evolutionary relationships of WASP family homologues.
Procedure:
-
Sequence Retrieval: Obtain protein sequences of WASP family homologues from various species from databases like NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like ClustalW or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.
-
Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML can be used for this purpose.
-
Tree Visualization and Interpretation: Visualize the generated tree using a tree viewer like FigTree. The branching pattern of the tree reflects the evolutionary relationships between the proteins. Bootstrap analysis should be performed to assess the statistical reliability of the tree topology.
V. Conclusion
The WASP family of proteins represents a fascinating and functionally diverse group of actin regulators that are essential for a multitude of cellular processes. Their conservation across eukaryotes underscores their fundamental importance in cell biology. This technical guide has provided a comprehensive overview of WASP family homologues, presenting key quantitative data, detailing important signaling pathways, and outlining essential experimental protocols. The provided diagrams offer a visual framework for understanding the complex relationships and workflows involved in the study of these proteins. A thorough understanding of the molecular mechanisms governing WASP family protein function and regulation is critical for unraveling the intricacies of actin-dependent cellular processes and for the development of novel therapeutic strategies targeting diseases associated with their dysregulation. As research in this field continues to evolve, the integration of quantitative proteomics, advanced imaging techniques, and structural biology will undoubtedly provide even deeper insights into the multifaceted roles of this vital protein family.
References
- 1. WASP Family Proteins: Molecular Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neural Wiskott-Aldrich syndrome protein (nWASP) is implicated in human lung cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. pax-db.org [pax-db.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Initial Quantitative Proteomic Map of 28 Mouse Tissues Using the SILAC Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to WSP-5: A Fluorescent Probe for Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Washington State Probe-5 (WSP-5) is a widely utilized fluorescent probe designed for the selective and rapid detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its core properties, mechanism of action, and practical applications in biological research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively employ this compound in their experimental workflows.
Core Properties and Mechanism of Action
This compound is a cell-permeable molecule that operates on a "turn-on" fluorescence mechanism. In its native state, the probe is virtually non-fluorescent. Upon reaction with H₂S, a significant increase in fluorescence intensity is observed. This reaction is based on the dual-nucleophilicity of hydrogen sulfide, which mediates a tandem nucleophilic substitution-cyclization reaction, leading to the release of a highly fluorescent fluorescein molecule.[1]
The probe contains active disulfide groups, which are key to its selective and rapid reaction with H₂S.[2] This reaction demonstrates high selectivity for H₂S over other biologically relevant thiols and reactive species, minimizing off-target effects and ensuring accurate detection.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound reported in the literature.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 502 nm | [3] |
| Emission Wavelength (λem) | 525 nm | [3] |
| Detection Limit | 47 nM | [4] |
| Linear Range | 0 - 100 µM | |
| Quantum Yield (Φ) of Probe | < 0.1 | |
| Quantum Yield (Φ) of Product | ~0.9 (estimated for fluorescein) | |
| Two-Photon Absorption Cross-Section | Not Reported |
| Analyte | Fold Fluorescence Increase | Reference |
| H₂S | ~60 | [4] |
| Cysteine (Cys) | Minimal | [1] |
| Glutathione (GSH) | Minimal | [1] |
| Reactive Oxygen Species (ROS) | Minimal | |
| Reactive Nitrogen Species (RNS) | Minimal |
Experimental Protocols
In Vitro Detection of H₂S
This protocol is adapted for the general in vitro quantification of H₂S using this compound in a microplate reader.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cetyltrimethylammonium bromide (CTAB) (optional, to enhance solubility)
-
H₂S donor (e.g., NaHS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in PBS (with or without 1 mM CTAB) to a final concentration of 10 µM.
-
Add the this compound working solution to the wells of the microplate.
-
Introduce varying concentrations of the H₂S donor to the wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~502 nm and emission at ~525 nm.
Detection of H₂S in Live Cells
This protocol provides a general guideline for imaging H₂S in cultured cells using fluorescence microscopy.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free for incubation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with warm PBS.
-
Prepare a this compound loading solution by diluting the stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the this compound loading solution for 30 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~525 nm).
Visualizations
Signaling and Reaction Pathways
The following diagrams illustrate the biological pathways of H₂S production and the chemical reaction mechanism of this compound.
References
Unable to Proceed: No Safety and Toxicity Data Available for WSP-5
Initial research indicates that "WSP-5" is not a therapeutic drug candidate but a fluorescent probe for laboratory research. Consequently, no public data exists on its safety, toxicity, or clinical development, making the requested in-depth technical guide on its safety and toxicity profile impossible to generate.
Searches for "this compound" have identified it as "Washington State Probe-5," a chemical compound used in biomedical research to detect hydrogen sulfide (H₂S) within cells.[1][2][3][4] It functions as a "turn-on" fluorescent probe, meaning it emits a fluorescent signal upon reacting with H₂S.[2][3][4] This property makes it a valuable tool for studying the roles of H₂S in various biological processes.[1][3]
The available information is limited to its chemical properties, mechanism of action as a probe, and protocols for its use in laboratory cell-culture experiments.[4][5] Key characteristics of this compound include:
-
Function : A highly selective fluorescent probe for hydrogen sulfide detection.[1][2][4]
-
Mechanism : It undergoes a nucleophilic substitution-cyclization reaction with H₂S to release a fluorophore.[1][2]
-
Spectral Properties : The resulting fluorophore has excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][2][4]
-
Application : Used for bioimaging of H₂S in live cells.[1][4]
The core requirements of the request—summarizing quantitative safety data, detailing experimental toxicology protocols, and creating signaling pathway diagrams—cannot be fulfilled because this compound has not been developed or tested as a drug. The public domain lacks any of the following:
-
Preclinical toxicology studies (e.g., LD50, NOAEL).
-
Pharmacokinetic (ADME) profiles.
-
Reports of adverse events in animal models or humans.
-
Data from clinical trials.
Therefore, the creation of a technical whitepaper on the safety and toxicity of this compound is not feasible. If you have an alternative compound or drug candidate you would like to be the subject of this in-depth guide, please provide its name.
References
WSP-5: A Technical Guide to its Application in Cellular Models for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WSP-5, a fluorescent probe for the detection of hydrogen sulfide (H₂S), and its application in various cellular models. The document details the cellular models in which this compound has been tested, experimental protocols for its use, and its role in elucidating H₂S-related signaling pathways.
Introduction to this compound
This compound (Washington State Probe-5) is a fluorescent probe specifically engineered for the rapid and selective detection of hydrogen sulfide in biological samples and within living cells.[1][2] It operates on a "turn-on" fluorescence mechanism, where it remains non-fluorescent until it reacts with H₂S.[3][4] This reaction, a tandem nucleophilic substitution-cyclization, releases a fluorophore, resulting in a detectable fluorescent signal.[5][6] this compound exhibits excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][4] Compared to other H₂S probes like WSP-1, this compound is reported to have a faster fluorescence turn-on rate and a more sensitive detection limit.[3][4]
Cellular Models Tested with this compound
This compound has been utilized in a variety of cellular models to investigate the endogenous production and effects of H₂S in different biological contexts, particularly in cancer research. The following table summarizes the cell lines in which this compound has been employed.
| Cellular Model | Cell Type | Context of Study | Key Findings with this compound |
| 4T1 | Murine breast cancer | Investigating H₂S release from nanotheranostics.[7] | Demonstrated concentration-dependent H₂S release from MnS@BSA nanoparticles within the cancer cells, observed as an increase in this compound fluorescence.[7] |
| H446 | Human small cell lung cancer | Detecting intracellular H₂S levels.[8] | Utilized to measure changes in H₂S levels in response to drug treatment.[8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Detecting intracellular H₂S.[8] | Employed to confirm the generation of H₂S in endothelial cells.[8] |
| HaCaT | Human keratinocyte | Studying the release of H₂S from photoactivated donor molecules.[8] | Confirmed the light-induced release of H₂S in cells treated with a fluorogenic H₂S donor.[8] |
| HeLa | Human cervical cancer | Imaging H₂S in living cells.[3][5][6] | Demonstrated the ability of this compound to detect both exogenous (from NaHS) and endogenous H₂S.[5][6] |
| NCM460 | Human normal colon mucosa | Detecting H₂S release from donor compounds.[3] | Used to screen for and confirm H₂S release from potential donor molecules in a normal colon cell line.[3] |
| Mouse Embryonic Fibroblasts | Murine embryonic fibroblasts | Investigating mitochondrial H₂S generation.[9] | Measured H₂S production within isolated mitochondria and in live cells upon treatment with a mitochondria-targeted H₂S donor.[9] |
Experimental Protocols
The following are generalized protocols for the use of this compound in cellular models, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Detection of Intracellular H₂S in Adherent Cells
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 24-well plate, confocal dish) and allow them to adhere and reach the desired confluency.
-
This compound Loading:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free medium or an appropriate buffer (e.g., PBS) to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm serum-free medium or PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Induction of H₂S (Optional):
-
To study the effects of exogenous H₂S or H₂S donors, treat the cells with the compound of interest during or after this compound loading. A common positive control is sodium hydrosulfide (NaHS) at a concentration of 30-100 µM.
-
-
Imaging:
-
After incubation, wash the cells two to three times with warm serum-free medium or PBS to remove excess probe.
-
Add fresh medium or buffer to the cells.
-
Image the cells using a fluorescence microscope or confocal microscope with excitation at ~502 nm and emission detection at ~525 nm.
-
Visualization of Methodologies and Signaling Pathways
This compound Mechanism of Action
The following diagram illustrates the chemical reaction that underlies the fluorescence of this compound upon interaction with H₂S.
Caption: this compound fluorescence activation mechanism.
Experimental Workflow for Intracellular H₂S Detection
This diagram outlines the key steps in using this compound to detect H₂S in cultured cells.
Caption: Workflow for detecting cellular H₂S with this compound.
H₂S-Mediated Signaling in Cancer
This compound is a valuable tool for studying the role of H₂S in various signaling pathways. For instance, H₂S has been shown to influence mitochondrial function and modulate inflammatory pathways such as NF-κB and STAT3. The following diagram depicts a simplified representation of how H₂S can impact these pathways in cancer cells.
Caption: Simplified overview of H₂S-mediated signaling pathways.
Conclusion
This compound is a robust and sensitive fluorescent probe for the detection of hydrogen sulfide in a variety of cellular models. Its application has been instrumental in advancing our understanding of the multifaceted role of H₂S in cellular physiology and pathology, particularly in the context of cancer biology. The protocols and diagrams provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this compound into their experimental workflows for studying H₂S-mediated signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (H2S Probe) 硫化氢荧光探针(金标产品,享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pH-responsive metastable-phase manganese sulfide nanotheranostics for traceable hydrogen sulfide gas therapy primed chemodynamic therapy [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and selective generation of H2S within mitochondria protects against cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
WSP-5: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
WSP-5 (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes. Its mechanism relies on a reaction-based fluorescence turn-on strategy, where the non-fluorescent this compound molecule reacts with H₂S to release a highly fluorescent product. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and a visualization of its detection mechanism.
Core Data
Chemical Properties
| Property | Value |
| Chemical Name | 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate)[1] |
| Molecular Formula | C₄₄H₂₆N₂O₇S₄[1] |
| Molecular Weight | 822.95 g/mol |
| CAS Number | 1593024-78-2[1] |
| Appearance | White to beige powder |
Optical Properties
| Property | Value |
| Excitation Wavelength (λex) | 502 nm[1][2] |
| Emission Wavelength (λem) | 525 nm[1][2] |
| Quantum Yield (Φf) | < 0.1 (before reaction with H₂S)[3] |
Solubility Data
This compound exhibits good solubility in common organic solvents but has limited solubility in aqueous solutions. The use of surfactants or co-solvents is often necessary for biological applications.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (clear, warmed) | A stock solution of 10 mM can be prepared in DMSO.[2] |
| Dimethylformamide (DMF) | 30 mg/mL[1] | - |
| Aqueous Buffers (e.g., PBS) | Poor | The use of a surfactant like Cetyl trimethyl ammonium bromide (CTAB) is recommended to improve solubility in aqueous media.[2] |
Stability Data
This compound demonstrates good stability under various conditions, making it a reliable tool for H₂S detection.
| Condition | Stability | Notes |
| Storage (Solid) | ≥ 4 years at -20°C[1] | Store in a dry, dark place. |
| Storage (Stock Solution in DMSO) | Stable for at least 1 month at -20°C and up to 6 months at -80°C, protected from light.[2] | Avoid repeated freeze-thaw cycles. |
| pH Stability | Reported to be the most stable among similar probes (WSP-1, CAY, P3) in different pH environments.[2] | Functions well over biological pH ranges. |
| Selectivity | High selectivity for H₂S over other reactive sulfur species such as cysteine (Cys) and glutathione (GSH).[3] | - |
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring to Room Temperature: Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the solid this compound to achieve a stock solution concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
In Vitro H₂S Detection in Aqueous Buffer
-
Prepare Working Solution: Dilute the this compound stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing 1 mM CTAB to a final concentration of 10 µM. Working solutions should be freshly prepared.[2]
-
Add H₂S Donor: Introduce the H₂S donor (e.g., NaHS) to the this compound working solution.
-
Measure Fluorescence: Immediately begin recording the fluorescence intensity at an excitation wavelength of 502 nm and an emission wavelength of 525 nm.
Cellular H₂S Detection
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere.
-
Prepare this compound Loading Medium: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 50-100 µM.
-
Incubate with this compound: Remove the culture medium from the cells and incubate them with the this compound loading medium for 30 minutes at 37°C.
-
Wash: Wash the cells with PBS (pH 7.4) to remove any excess probe.
-
Induce H₂S Production (Optional): Treat the cells with a stimulus or H₂S donor if required.
-
Image Acquisition: Acquire fluorescence images using a fluorescence microscope or confocal microscope with appropriate filter sets for the excitation and emission wavelengths of the fluorescent product (Ex/Em = 502/525 nm).[2]
Signaling Pathway and Experimental Workflow
The detection of H₂S by this compound is based on a tandem nucleophilic substitution-cyclization reaction.[3][4] This mechanism provides the high selectivity of the probe for H₂S.
Caption: Reaction mechanism of this compound with H₂S.
The experimental workflow for cellular H₂S detection involves several key steps, from cell preparation to final image analysis.
Caption: Cellular H₂S detection workflow using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WSP-5: A Fluorescent Probe for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of WSP-5 (Washington State Probe-5), a fluorescent probe designed for the sensitive and selective detection of hydrogen sulfide (H₂S) in cellular systems.
Introduction
Hydrogen sulfide is a gaseous signaling molecule involved in a wide range of physiological and pathological processes. This compound is a "turn-on" fluorescent probe that allows for the detection and quantification of H₂S in living cells. Its mechanism is based on a nucleophilic substitution-cyclization reaction with H₂S, which releases a fluorophore with excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][2][3][4][5] This reaction leads to a significant increase in fluorescence intensity, enabling the visualization and measurement of cellular H₂S levels.
Key Features of this compound
-
High Sensitivity and Selectivity: this compound exhibits a wide linear range for H₂S detection and minimal interference from other biological thiols such as cysteine and glutathione.[3][6]
-
Rapid "Turn-On" Response: The reaction with H₂S is fast, allowing for real-time monitoring of changes in cellular H₂S concentrations.[2]
-
Live-Cell Imaging Compatibility: this compound is cell-permeable, making it suitable for imaging H₂S in living cells using fluorescence microscopy and for quantification using plate-based assays.[4][7]
Quantitative Data
The following tables summarize the key quantitative parameters of the this compound probe, providing a basis for experimental design and data interpretation.
Table 1: Photophysical and Performance Characteristics of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 502 nm | [1][2][4][5] |
| Emission Wavelength (λem) | 525 nm | [1][2][4][5] |
| Linear Range | 0–100 μM | [6] |
| Limit of Detection (LOD) | 1.94 µM | [8] |
| Solvent for Stock Solution | DMSO | [1] |
Table 2: Selectivity of this compound
| Interfering Substance | Observation | Reference |
| Cysteine (Cys) | Negligible fluorescence increase | [6][9] |
| Glutathione (GSH) | Negligible fluorescence increase | [6][9] |
| Other Bioanalytes | Minimal interference | [3] |
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution (10 mM):
-
Bring the vial of solid this compound to room temperature.
-
Dissolve the solid this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: ~823 g/mol ), dissolve it in approximately 121 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1]
2. This compound Working Solution (10-100 µM):
-
On the day of the experiment, dilute the 10 mM this compound stock solution to the desired working concentration (e.g., 10-100 µM) in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS).
-
The optimal working concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
II. Protocol for H₂S Detection in Live Cells using Fluorescence Microscopy
This protocol is a general guideline for imaging intracellular H₂S. Optimization may be required for specific cell types and experimental questions.
1. Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 60-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
2. Cell Treatment (Optional):
-
If investigating the effect of a compound on H₂S levels, treat the cells with the compound of interest for the desired duration. Include appropriate vehicle controls.
3. This compound Loading:
-
Remove the cell culture medium and wash the cells once with warm PBS or serum-free medium.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
4. Positive Control (Optional):
-
To confirm the responsiveness of the probe, a positive control can be included. After this compound loading, treat a separate set of cells with an H₂S donor, such as Na₂S (e.g., 100-200 µM), for 10-30 minutes.
5. Imaging:
-
After incubation, gently wash the cells twice with warm PBS or serum-free medium to remove excess probe.
-
Add fresh imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., excitation around 500 nm and emission around 525 nm).
III. Protocol for H₂S Quantification using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening and quantitative analysis of H₂S levels in cell populations.
1. Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight.
2. Cell Treatment (Optional):
-
Treat cells with experimental compounds as described for the microscopy protocol.
3. This compound Loading:
-
Remove the medium and add the this compound working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~502 nm and emission to ~525 nm.[1][4]
-
Measurements can be taken at a single endpoint or kinetically over time.
Diagrams
Caption: Mechanism of this compound activation by hydrogen sulfide.
Caption: Experimental workflow for H₂S detection using this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Hydrogen sulfide fluorescent probe | GlpBio [glpbio.cn]
- 4. glpbio.com [glpbio.com]
- 5. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Western Blotting for Analysis of H2S-Related Signaling Pathways
Introduction
This document provides a detailed protocol for performing a Western blot experiment. It is important to note that WSP-5 (Washington State Probe-5) is a fluorescent probe designed for the detection of hydrogen sulfide (H₂S) and is not used directly in a Western blot protocol. Western blotting is an immunoassay technique used to detect specific proteins in a sample.
A researcher might use this compound and Western blotting in parallel to investigate a biological system where H₂S is a key signaling molecule. For instance, this compound could be used to quantify cellular H₂S levels, while Western blotting could be used to measure the expression levels of proteins involved in H₂S synthesis (e.g., CBS, CSE) or downstream target proteins affected by H₂S signaling.
This guide will provide a comprehensive Western blot protocol and illustrate a hypothetical signaling pathway involving H₂S that could be studied using these complementary techniques.
Section 1: Overview of Western Blotting
Western blotting is a widely used technique to identify and quantify specific proteins from a complex mixture, such as a cell or tissue lysate. The general workflow involves several key steps:
-
Sample Preparation: Extraction of proteins from cells or tissues.
-
Gel Electrophoresis: Separation of proteins based on their molecular weight.
-
Protein Transfer: Transfer of separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probing the membrane with antibodies specific to the target protein.
-
Visualization: Detection of the antibody-protein complex, typically via chemiluminescence or fluorescence.
Experimental Workflow Diagram
Caption: General workflow for a chemiluminescent Western blot experiment.
Section 2: Detailed Western Blot Protocol
This protocol provides a standard methodology for performing a Western blot. Optimization of antibody concentrations, incubation times, and blocking buffers may be required for specific targets.
Materials and Reagents
| Reagent/Material | Purpose | Typical Concentration/Supplier |
| Lysis & Sample Prep | ||
| RIPA Buffer | Cell lysis and protein extraction | Sigma-Aldrich, #R0278 |
| Protease/Phosphatase Inhibitors | Prevent protein degradation | Roche, cOmplete™ Mini |
| BCA Protein Assay Kit | Quantify protein concentration | Thermo Fisher, #23225 |
| Laemmli Sample Buffer (4X) | Denature proteins for loading | Bio-Rad, #1610747 |
| Electrophoresis | ||
| Tris-Glycine Gels | Separate proteins | Bio-Rad, Mini-PROTEAN TGX Gels |
| Tris/Glycine/SDS Running Buffer | Electrophoresis buffer | Bio-Rad, #1610732 |
| Protein Ladder | Molecular weight marker | Thermo Fisher, PageRuler™ |
| Transfer | ||
| PVDF Membrane | Solid support for proteins | Millipore, Immobilon-P |
| Transfer Buffer (Towbin) | Buffer for electrotransfer | Prepare in-house or purchase |
| Methanol | Activate PVDF membrane | Fisher Scientific |
| Immunodetection | ||
| Blocking Buffer | Reduce non-specific binding | 5% non-fat dry milk or BSA in TBST |
| TBST Buffer (1X) | Wash buffer | 10 mM Tris, 150 mM NaCl, 0.1% Tween-20 |
| Primary Antibody | Binds to the protein of interest | Varies by target |
| HRP-conjugated Secondary Ab | Binds to primary Ab, carries enzyme | Varies by primary Ab host |
| Detection | ||
| ECL Substrate | Chemiluminescent reagent for HRP | Thermo Fisher, SuperSignal™ West Pico |
Experimental Procedure
Step 1: Sample Preparation
-
Culture and treat cells as required by the experimental design.
-
Wash cells with ice-cold PBS, then aspirate.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysate (3:1 ratio of lysate to buffer) and boil at 95°C for 5-10 minutes.
Step 2: SDS-PAGE (Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with a precast gel.
-
Fill the inner and outer chambers with 1X Tris/Glycine/SDS running buffer.
-
Load 15-30 µg of each protein sample into the wells, along with 5-10 µL of a protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom of the gel (approx. 60-90 minutes).
Step 3: Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer for 5-10 minutes.
-
Assemble the transfer "sandwich": sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and membrane.
-
Place the sandwich in the transfer cassette and perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
Step 4: Immunodetection
-
After transfer, rinse the membrane with TBST.
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.
-
Dilute the primary antibody in blocking buffer at the recommended concentration (e.g., 1:1000).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000).
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 5: Visualization
-
Prepare the ECL substrate by mixing the two components according to the manufacturer's protocol.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Section 3: Application in H₂S Signaling Research
Hydrogen sulfide (H₂S) is a gasotransmitter involved in various physiological processes. A common research question is how cellular stressors affect H₂S production and its downstream signaling targets.
Hypothetical Signaling Pathway
In this pathway, an upstream stress signal activates the enzyme CBS, which produces H₂S. H₂S then modifies (sulfhydrates) a target protein, Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of antioxidant proteins.
Caption: A hypothetical H₂S-mediated antioxidant response pathway.
Integrated Experimental Approach
| Technique | Purpose in This Pathway | Sample Data Output |
| This compound Assay | To measure the intracellular production of H₂S in response to cellular stress. | A bar graph showing a fold-change in fluorescence intensity (proportional to H₂S) in stressed vs. control cells. |
| Western Blot | To measure the protein expression levels of CBS, Nrf2 (in nuclear vs. cytoplasmic fractions), and downstream antioxidant proteins. | Bands on a blot showing increased CBS and nuclear Nrf2 protein levels in stressed cells compared to control cells. |
By using this compound to confirm that H₂S production increases with stress, researchers can more confidently attribute changes in downstream protein levels, measured by Western blot, to the H₂S signaling pathway.
Application Notes and Protocols for In Vivo Hydrogen Sulfide Imaging in Mice using WSP-5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of WSP-5 as a fluorescent probe for the in vivo detection of hydrogen sulfide (H₂S) in mouse models.
Introduction
Hydrogen sulfide (H₂S) is an important endogenous gaseous signaling molecule involved in a multitude of physiological and pathological processes, including neuromodulation, cardiovascular function, and inflammation. The ability to detect and quantify H₂S in vivo is crucial for understanding its biological roles and for the development of novel therapeutics. This compound (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of H₂S. Upon reaction with H₂S, this compound undergoes a nucleophilic substitution–cyclization reaction to release a fluorophore, resulting in a significant "turn-on" fluorescent signal. These notes provide detailed protocols for the preparation and administration of this compound for in vivo imaging in mice.
Mechanism of Action of this compound
This compound is engineered with two 2-(pyridin-2-yldisulfanyl)benzoate groups, which serve as the H₂S-reactive sites. In the presence of H₂S, a thiol-disulfide exchange reaction is initiated, followed by a cyclization reaction that releases a highly fluorescent fluorescein derivative. This reaction is highly specific to H₂S and exhibits a rapid turn-on response, making it suitable for dynamic imaging in biological systems.
Application Note: Fluorescent Detection of Cellular Hydrogen Sulfide Using WSP-5 Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydrogen sulfide (H₂S) is now understood to be a critical gasotransmitter, playing a vital role in signaling pathways analogous to nitric oxide and carbon monoxide. It is implicated in a wide range of physiological and pathological processes, making its detection and quantification in biological systems a key area of research. WSP-5 (Washington State Probe-5) is a highly selective and sensitive fluorescent probe designed for the detection of H₂S in living cells.
It is important to distinguish this method from immunofluorescence. Immunofluorescence employs antibodies to target specific proteins, whereas this compound is a small molecule probe that directly reacts with H₂S, resulting in a fluorescent signal. This application note provides a comprehensive protocol for the use of this compound in cellular imaging.
Principle of this compound Action this compound operates as a "turn-on" fluorescent probe. In its native state, the molecule is non-fluorescent. The presence of H₂S triggers a nucleophilic substitution-cyclization reaction with the pyridine disulfide moieties of the this compound probe. This reaction cleaves the disulfide groups and releases a fluorescein-based fluorophore, which emits a strong fluorescent signal. This mechanism provides a low-background, high-contrast signal for imaging H₂S.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the this compound probe.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 502 nm | [2][3][4][5] |
| Emission Maximum (λem) | 525 nm | [2][3][4][5] |
| Reported Detection Limit | 47 nM | [1] |
| Recommended Solvent | DMSO | [2] |
| Solubility in DMSO | >25 mg/mL | [2] |
| Storage Temperature | -20°C (Protect from light) | [4] |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C | [4] |
Experimental Protocol: H₂S Detection in Live Cells
This protocol outlines the steps for staining live cells with this compound to detect intracellular hydrogen sulfide.
Materials
-
This compound fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Cells cultured in a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides)
-
Fluorescence microscope with a filter set appropriate for FITC/GFP (Green Fluorescent Protein)
Reagent Preparation
-
10 mM this compound Stock Solution:
-
Bring the vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Mix thoroughly until fully dissolved.
-
Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
This compound Working Solution (10-100 µM):
-
Freshly prepare the working solution for each experiment by diluting the 10 mM stock solution in a suitable buffer, such as serum-free culture medium or PBS.
-
The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 100 µM has been shown to be effective in some cancer cell lines.[5]
-
Staining Procedure
-
Cell Preparation: Grow cells on the imaging vessel to the desired confluency.
-
Washing: Gently wash the cells once with warm, serum-free medium or PBS to remove any residual serum.
-
Probe Loading: Add the freshly prepared this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a light-protected environment (e.g., a cell culture incubator).[5]
-
Post-Incubation Wash: Aspirate the this compound solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and proceed with imaging immediately on a fluorescence microscope.
Visualizations
The following diagrams illustrate the mechanism of this compound activation and the experimental workflow.
Caption: Activation mechanism of the this compound probe by H₂S.
Caption: Workflow for cellular H₂S detection using this compound.
References
Application Notes and Protocols: Reconstituting and Storing WSP-5 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and application of WSP-5, a fluorescent probe designed for the rapid and sensitive detection of hydrogen sulfide (H₂S) in biological systems. Adherence to these guidelines is crucial for ensuring the integrity and performance of the probe in experimental settings.
Introduction to this compound
This compound (Washington State Probe-5) is a cell-permeable, turn-on fluorescent probe that enables the detection of H₂S in live cells and biological samples.[1][2][3] The probe contains active disulfide groups that react selectively and rapidly with H₂S. This reaction cleaves the disulfide bonds, releasing a fluorophore and resulting in a significant increase in fluorescence intensity.[2] this compound exhibits excitation and emission maxima of approximately 502 nm and 525 nm, respectively.[1][2]
Quantitative Data Summary
For ease of use and comparison, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₂₆N₂O₇S₄ | [1] |
| Molecular Weight | 822.9 g/mol | [1] |
| Excitation Maximum (λex) | 502 nm | [1][2] |
| Emission Maximum (λem) | 525 nm | [1][2] |
| Appearance | White to beige crystalline solid | [3] |
| Purity | ≥95% | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Light Conditions | Reference |
| Solid Powder | -20°C | ≥ 4 years | Protect from light | [1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot and avoid repeated freeze-thaw cycles | Store in the dark | [2] |
Experimental Protocols
Reconstitution of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Microcentrifuge
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound solid powder to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO. A common stock solution concentration is 10 mM.[2]
-
Calculation Example for 1 mg of this compound (MW = 822.9 g/mol ) to make a 10 mM stock solution:
-
Volume of DMSO = (1 mg / 822.9 g/mol ) / (10 mmol/L) = 0.1215 mL or 121.5 µL
-
-
-
Vortex the solution thoroughly to aid in dissolution.
-
If necessary, sonicate the solution for short intervals until the this compound is completely dissolved.
-
Centrifuge the stock solution briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquoted stock solution at -20°C or -80°C in the dark.[2]
Preparation of this compound Working Solution
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate buffer (e.g., serum-free cell culture medium, Phosphate-Buffered Saline - PBS)
Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired working concentration using an appropriate buffer. The optimal working concentration may vary depending on the cell type and experimental conditions but typically ranges from 10 µM to 100 µM.[2]
-
Calculation Example for a 10 µM working solution from a 10 mM stock solution:
-
Dilution factor = 10 mM / 10 µM = 1000
-
To prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
-
-
The working solution should be prepared fresh for each experiment.[2]
General Protocol for Cellular H₂S Detection
Materials:
-
Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slides)
-
This compound working solution
-
H₂S donor (e.g., Na₂S) or experimental treatment to induce H₂S production
-
Fluorescence microscope or plate reader with appropriate filters for excitation at ~502 nm and emission at ~525 nm
Protocol:
-
Culture cells to the desired confluency.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the experimental compound or H₂S donor as required by the experimental design. Include appropriate positive and negative controls.
-
Incubate the cells with the this compound working solution at the determined optimal concentration and for a suitable duration (e.g., 30 minutes).
-
Wash the cells to remove any excess probe.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader at λex/em = 502/525 nm.[2]
Visualizations
Hydrogen Sulfide (H₂S) Signaling Pathway
Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes.[4][5] It is endogenously produced by enzymes such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[5][6] H₂S can modulate cellular functions through mechanisms like vasodilation, interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS), and by S-sulfhydration of proteins.[4][7]
Caption: Overview of H₂S biosynthesis and its major cellular signaling roles.
Experimental Workflow for H₂S Detection using this compound
The following diagram illustrates a typical workflow for detecting cellular H₂S using the this compound fluorescent probe.
Caption: A generalized experimental workflow for cellular H₂S detection with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. WSP5, 1593024-78-2, 90 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 4. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 5. exhalix-llc.com [exhalix-llc.com]
- 6. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for WSP-5: A Fluorescent Probe for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
WSP-5 (Washington State Probe-5) is a highly sensitive and selective fluorescent probe designed for the rapid detection of hydrogen sulfide (H₂S) in biological systems.[1][2] H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a vital role in various physiological and pathological processes within the cardiovascular, nervous, and immune systems.[1][2] Consequently, the ability to accurately measure H₂S levels in real-time is crucial for advancing our understanding of its biological functions and for the development of novel therapeutics. This compound operates on a "turn-on" fluorescence mechanism, exhibiting minimal fluorescence until it reacts with H₂S to produce a highly fluorescent product, making it an excellent tool for both quantitative analysis and cellular imaging.[1][3]
Mechanism of Action
This compound's selectivity for H₂S is based on a tandem nucleophilic substitution-cyclization reaction. The probe contains two pyridine-disulfide moieties that serve as the H₂S recognition sites. Upon interaction with H₂S, a cascade reaction is initiated, leading to the release of a highly fluorescent fluorophore. This reaction is highly specific for H₂S over other biologically relevant reactive sulfur species (RSS), such as cysteine (Cys) and glutathione (GSH).
References
Application Notes and Protocols for WSP-5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WSP-5 (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in various physiological and pathological processes.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify modulators of H₂S production. This compound operates on a reaction-based fluorescence turn-on mechanism, where it reacts with H₂S to yield a highly fluorescent product with excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][3][4][5] Its high sensitivity, selectivity, and rapid response make it an ideal tool for HTS applications in drug discovery.[2][4][5]
Principle of Detection
This compound contains a disulfide bond that is cleaved upon reaction with H₂S. This cleavage initiates an intramolecular cyclization reaction, leading to the release of a fluorescein derivative. The non-fluorescent this compound is thus converted into a highly fluorescent product, enabling the quantification of H₂S levels.
Key Features of this compound for HTS
-
High Selectivity: Demonstrates high selectivity for H₂S over other biological thiols and reactive oxygen species.[2]
-
Rapid "Turn-On" Response: The reaction with H₂S is rapid, allowing for real-time measurements in kinetic assays.[4][5]
-
High Sensitivity: Capable of detecting low concentrations of H₂S, making it suitable for cell-based assays with endogenous H₂S production.
-
Photostability: The fluorescent product exhibits good photostability, which is crucial for automated imaging and plate reading in HTS formats.
-
Compatibility with HTS Automation: The simple add-and-read format is amenable to robotic liquid handling systems and automated fluorescence plate readers.[6][7]
Quantitative Data for HTS Assay Validation
The following tables present hypothetical but representative data for the validation of a this compound-based HTS assay. These parameters are critical for assessing the robustness and reliability of an HTS assay.
Table 1: this compound Assay Performance Metrics
| Parameter | Value | Description |
| Excitation Wavelength | 502 nm | Optimal wavelength to excite the fluorescent product.[1][4] |
| Emission Wavelength | 525 nm | Wavelength of maximum fluorescence emission.[1][4] |
| Assay Window (S/B) | > 10 | Ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Z'-Factor | > 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |
| CV (%) of Controls | < 10% | Coefficient of variation for both positive and negative controls, indicating low well-to-well variability. |
| DMSO Tolerance | < 1% | The assay performance is not significantly affected by DMSO concentrations up to 1%. |
Table 2: Example HTS Assay Validation Data (384-well format)
| Control | Mean Signal (RFU) | Standard Deviation (RFU) | CV (%) |
| Positive Control (NaHS) | 45,000 | 2,100 | 4.7% |
| Negative Control (Vehicle) | 3,500 | 250 | 7.1% |
| Calculated S/B Ratio | 12.9 | - | - |
| Calculated Z'-Factor | 0.78 | - | - |
Experimental Protocols
Cell-Based HTS Assay for Modulators of Endogenous H₂S Production
This protocol describes a cell-based assay in a 384-well format to screen for compounds that modulate the endogenous production of H₂S.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Positive control (e.g., Sodium hydrosulfide - NaHS)
-
Negative control (e.g., vehicle - DMSO)
-
Compound library
-
384-well black, clear-bottom assay plates
-
Automated liquid handling system
-
Fluorescence plate reader with excitation at ~502 nm and emission at ~525 nm
Protocol:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells into 384-well black, clear-bottom plates at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the compound library to the desired screening concentration in an appropriate assay buffer.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the corresponding wells of the cell plate.
-
Include wells with positive control (e.g., a known inducer of H₂S) and negative control (vehicle).
-
-
This compound Loading:
-
Prepare a fresh working solution of this compound in an assay buffer at the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the cell plate and wash once with PBS.
-
Add the this compound working solution to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths set to approximately 502 nm and 525 nm, respectively.
-
-
Data Analysis:
-
Calculate the percent inhibition or activation for each compound relative to the controls.
-
Determine hit compounds based on predefined criteria (e.g., >3 standard deviations from the mean of the negative control).
-
Calculate the Z'-factor and signal-to-background ratio for each plate to assess assay quality.
-
Hydrogen Sulfide in Cellular Signaling
H₂S is now recognized as a gasotransmitter, playing a crucial role in various signaling pathways. It can modulate protein function through persulfidation of cysteine residues, impacting processes such as inflammation, apoptosis, and vasodilation. A simplified representation of a generic H₂S-related signaling pathway is shown below.
Conclusion
This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel modulators of H₂S signaling. Its robust performance, characterized by high sensitivity, selectivity, and compatibility with automated systems, makes it an excellent choice for academic and industrial drug discovery efforts. The protocols and data presented here provide a framework for the successful implementation of this compound in HTS assays.
References
Application Notes: Lentiviral Delivery of WSP-5 Gene Construct for Cellular Function Modulation
Introduction
Lentiviral vectors are a highly efficient and versatile tool for gene delivery into a wide range of cell types, including both dividing and non-dividing cells.[1][2][3] Their ability to integrate into the host genome allows for stable, long-term transgene expression, making them ideal for applications in gene therapy, functional genomics, and the development of stable cell lines.[2][4] This document provides detailed application notes and protocols for the use of a lentiviral vector to deliver a gene construct encoding Wiskott-Aldrich Syndrome Protein Family Member 5 (WSP-5), a hypothetical protein involved in cytoskeletal dynamics and cellular motility.
The this compound protein is postulated to be an activator of the Arp2/3 complex, a key player in the nucleation of actin filaments.[5][6] Activation of this pathway is critical for various cellular processes, including cell migration, phagocytosis, and maintenance of cell shape. By delivering the this compound gene, researchers can investigate the downstream effects of its overexpression on these fundamental cellular functions.
Principle of the Technology
The lentiviral delivery system described herein is a third-generation system, which offers enhanced biosafety features.[3] The system utilizes a multi-plasmid transfection approach in a packaging cell line, typically HEK293T, to produce replication-incompetent lentiviral particles.[3][7] These particles contain the this compound gene of interest, which can then be used to transduce target cells, leading to the stable integration and expression of this compound.
Experimental Protocols
Protocol 1: Production of High-Titer this compound Lentivirus
This protocol outlines the steps for producing lentiviral particles containing the this compound gene construct in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding this compound (e.g., pLV-WSP-5-GFP)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm culture dish so that they reach 70-80% confluency on the day of transfection.[8]
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid mix containing the this compound transfer plasmid and the packaging plasmids.
-
Transfection:
-
Dilute the plasmid mix in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.[8]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Harvest:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 4-6 hours, replace the medium with fresh, complete culture medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Virus Concentration (Optional but Recommended):
-
Centrifuge the collected supernatant at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.[7]
-
Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
Storage: Aliquot the concentrated virus and store at -80°C.
Protocol 2: Lentiviral Titer Determination
Accurate determination of the viral titer is crucial for reproducible transduction experiments.[9][10] This can be achieved by measuring either the physical particle count or the number of functional infectious units.
Method 2A: Functional Titer by Flow Cytometry (for GFP-tagged this compound)
-
Cell Seeding: Seed a suitable target cell line (e.g., HeLa, HT1080) in a 24-well plate.
-
Serial Dilutions: Prepare serial dilutions of the this compound lentivirus stock.
-
Transduction: Infect the target cells with the different viral dilutions. Include a well with no virus as a negative control.
-
Incubation: Incubate the cells for 48-72 hours to allow for proviral integration and GFP expression.
-
Flow Cytometry:
-
Trypsinize and resuspend the cells in FACS buffer.
-
Analyze the percentage of GFP-positive cells for each viral dilution using a flow cytometer.
-
-
Titer Calculation: Calculate the functional titer (Transducing Units/mL) based on the dilutions that result in a linear range of GFP-positive cells.
Method 2B: Physical Titer by qPCR
-
Viral RNA Extraction: Isolate viral RNA from a known volume of the lentiviral supernatant.
-
Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers that target a specific region of the lentiviral genome, such as the LTR or WPRE.[11][12]
-
Standard Curve: Generate a standard curve using a plasmid of known concentration containing the target sequence.
-
Titer Calculation: Determine the number of viral genomes per mL by comparing the qPCR results to the standard curve.[11]
Protocol 3: Transduction of Target Cells with this compound Lentivirus
This protocol describes the infection of target cells with the produced this compound lentivirus.
Materials:
-
Target cells of interest
-
This compound lentivirus stock of known titer
-
Complete culture medium
Procedure:
-
Cell Seeding: Plate the target cells in the desired format (e.g., 6-well plate, 96-well plate) and allow them to adhere overnight.
-
Transduction:
-
Incubation: Incubate the cells for 24-48 hours.
-
Medium Change: Replace the virus-containing medium with fresh, complete culture medium.
-
Selection and Expansion (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium to select for successfully transduced cells. Expand the stable cell population for downstream experiments.
Protocol 4: Validation of this compound Expression and Function
It is essential to confirm the expression of the this compound transgene and its functional consequences in the transduced cells.[14]
Method 4A: Validation of this compound mRNA Expression by RT-qPCR
-
RNA Extraction: Isolate total RNA from both transduced and non-transduced control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the this compound transgene. Use a housekeeping gene for normalization.
-
Analysis: Analyze the relative expression of this compound mRNA in the transduced cells compared to the control.
Method 4B: Validation of this compound Protein Expression by Western Blot
-
Protein Lysate Preparation: Prepare whole-cell lysates from transduced and non-transduced cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for this compound or an epitope tag.
-
Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Method 4C: Functional Assay (e.g., Wound Healing/Scratch Assay)
-
Cell Monolayer: Grow transduced and control cells to full confluency in a 6-well plate.
-
Create a "Scratch": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) until the scratch is closed in one of the conditions.
-
Analysis: Measure the area of the scratch at each time point and calculate the rate of cell migration.
Data Presentation
Table 1: Lentiviral Titer Quantification
| Titration Method | Titer (IU/mL or vg/mL) |
| Functional Titer (Flow Cytometry) | 1.5 x 10^8 TU/mL |
| Physical Titer (qPCR) | 2.0 x 10^9 vg/mL |
Table 2: Transduction Efficiency in Target Cells (HeLa)
| MOI | % GFP Positive Cells (72h post-transduction) |
| 0 | 0.1% |
| 1 | 25.3% |
| 5 | 78.9% |
| 10 | >95% |
Table 3: this compound Gene Expression and Functional Analysis
| Cell Line | Relative this compound mRNA Expression (fold change) | Relative this compound Protein Expression | Wound Closure Rate (%/hour) |
| Control (Non-transduced) | 1.0 | 1.0 | 5.2 |
| This compound Transduced | 55.7 | 12.3 | 11.8 |
Visualizations
References
- 1. Lentiviral vector production [protocols.io]
- 2. cd-genomics.com [cd-genomics.com]
- 3. Lentivirus-mediated Conditional Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. scispace.com [scispace.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Video: A Protocol for Lentiviral Transduction and Downstream Analysis of Intestinal Organoids [jove.com]
- 8. jove.com [jove.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Validation of Gene Transfection/Transduction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Elucidating "WSP" in the Context of Genome Engineering
A Clarification on WSP-5 and its Role in Biomedical Research
Initial research into the application of "this compound" in CRISPR-Cas9 gene editing experiments reveals a common point of ambiguity. Scientific literature primarily identifies this compound as a fluorescent probe designed for the detection of hydrogen sulfide (H₂S), a significant gaseous mediator in various physiological processes.[1][2][3] There is currently no direct evidence in published research to suggest the use of this compound as a modulator or component of the CRISPR-Cas9 gene editing system.
The acronym "WSP" is more broadly associated with two distinct and well-researched signaling pathways: the Wnt Signaling Pathway in eukaryotes and the Wsp (Wrinkly Spreader Phenotype) Signaling System in bacteria. Both of these pathways are significant targets of investigation in fields where CRISPR-Cas9 is a pivotal tool.
This document, therefore, aims to provide detailed application notes and protocols relevant to the intersection of CRISPR-Cas9 technology with these "WSP" signaling pathways, in addition to characterizing the properties of the this compound fluorescent probe.
Section 1: The Wnt Signaling Pathway and CRISPR-Cas9
The Wnt signaling pathway is a crucial, evolutionarily conserved pathway that regulates a multitude of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[4] Aberrant Wnt signaling is implicated in a variety of human diseases, most notably cancer.[4][5][6] Consequently, the components of the Wnt pathway are prime targets for investigation and therapeutic development using CRISPR-Cas9 gene editing.
Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of the destruction complex to the plasma membrane, inhibiting its activity. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Protocol: CRISPR-Cas9 Mediated Knockout of APC in a Human Cell Line
This protocol provides a general framework for generating an APC knockout cell line to study the effects of constitutive Wnt pathway activation.
1. gRNA Design and Synthesis:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the human APC gene using a reputable online design tool.
-
Synthesize or purchase the corresponding oligonucleotides.
2. Vector Cloning:
-
Clone the annealed sgRNA oligonucleotides into a Cas9 expression vector (e.g., lentiCRISPR v2).
-
Verify the insertion by Sanger sequencing.
3. Lentiviral Production (Optional, for difficult-to-transfect cells):
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the viral supernatant after 48-72 hours.
-
Determine the viral titer.
4. Transfection/Transduction:
-
Transfection: Transfect the target cell line (e.g., HCT116) with the gRNA-Cas9 plasmid using a suitable transfection reagent.
-
Transduction: Transduce the target cells with the lentiviral particles at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single viral integration per cell.
5. Selection:
-
After 24-48 hours, apply selection pressure (e.g., puromycin) to eliminate non-transfected/transduced cells.
6. Clonal Isolation:
-
After selection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate single-cell clones.
-
Expand the resulting colonies.
7. Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the targeted APC locus followed by Sanger sequencing or a mismatch cleavage assay to identify insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the APC protein.
-
Functional Assay: Assess the activation of the Wnt pathway by measuring the expression of a downstream target gene (e.g., AXIN2) via qPCR or by using a TCF/LEF reporter assay.
Section 2: The Bacterial Wsp Signaling System
In bacteria, particularly in species like Pseudomonas aeruginosa, the Wsp system is a chemosensory pathway that regulates the transition from a motile, planktonic lifestyle to a sessile, biofilm-forming state.[7][8] This system responds to environmental cues, such as surface contact, and modulates the intracellular levels of the second messenger cyclic-di-GMP (c-di-GMP).
The core of the system is the membrane-bound receptor WspA, which, upon stimulation, initiates a phosphorylation cascade through WspE (a histidine kinase) to the response regulator WspR.[8] Phosphorylated WspR functions as a diguanylate cyclase, producing c-di-GMP, which in turn promotes the synthesis of biofilm matrix components. The system is reset by the methylesterase WspF.
CRISPRi (interference) has been utilized to study the Wsp system by repressing the expression of key genes to understand their role in biofilm formation and surface sensing.[7]
Section 3: Characterization of this compound Fluorescent Probe
This compound (Washington State Probe-5) is a turn-on fluorescent probe for the detection of hydrogen sulfide (H₂S).[1] Its design is based on a tandem nucleophilic substitution-cyclization reaction mediated by H₂S, which releases a fluorophore and "turns on" the fluorescence.[3][9] It is noted for having a faster turn-on rate and a more sensitive detection limit for H₂S compared to its predecessor, WSP-1.[1]
Quantitative Data for this compound
| Property | Value | Reference |
| Analyte | Hydrogen Sulfide (H₂S) | [1][2] |
| Mechanism | Turn-on Fluorescence | [3][9] |
| Excitation Maxima | 502 nm | [1][2] |
| Emission Maxima | 525 nm | [1][2] |
| Chemical Formula | C₄₄H₂₆N₂O₇S₄ | [1] |
| Molecular Weight | 822.9 g/mol | [1] |
| Solubility (DMF) | 30 mg/ml | [1] |
| Solubility (DMSO) | 25 mg/ml | [1] |
Experimental Protocol: Imaging H₂S in Live Cells with this compound
This protocol provides a general guideline for using this compound for cellular imaging.
1. Cell Culture:
-
Plate cells (e.g., HeLa) on glass-bottom dishes and culture overnight to allow for adherence.
2. Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and incubate them with the this compound containing medium for a specified time (e.g., 30 minutes) at 37°C.
3. Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh medium to remove any excess, non-internalized probe.
4. H₂S Stimulation (Optional):
-
To induce H₂S production, treat the cells with an H₂S donor (e.g., NaHS) at a suitable concentration.
5. Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: ~502/525 nm).
-
Acquire images at different time points to monitor changes in fluorescence intensity, which corresponds to the levels of intracellular H₂S.
6. Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Compare the fluorescence intensity between control and treated groups.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Hydrogen sulfide fluorescent probe | GlpBio [glpbio.cn]
- 3. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Wsp system of Pseudomonas aeruginosa links surface sensing and cell envelope stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WSP-5 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorescent probe WSP-5 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of hydrogen sulfide (H₂S) in biological samples.[1] It operates on a "turn-on" mechanism. In its native state, this compound is non-fluorescent. Upon reaction with H₂S, a chemical transformation occurs that releases a highly fluorescent product.[2] This allows for the visualization and quantification of H₂S production in live cells.
Q2: What are the spectral properties of the this compound fluorescent product?
The fluorescent product of the this compound reaction with H₂S has an excitation maximum of approximately 502 nm and an emission maximum of approximately 525 nm.[1][2]
Q3: How should I prepare a this compound stock solution?
It is recommended to dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.[1] Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[1]
Q4: What is the recommended working concentration of this compound for live cell imaging?
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A starting concentration range of 10-50 µM is commonly used. It is always best to perform a concentration titration to determine the optimal concentration for your specific assay, balancing maximal signal with minimal background and potential cytotoxicity.
Q5: Is this compound selective for hydrogen sulfide?
This compound has been shown to be highly selective for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine, glutathione, and homocysteine.[2] This selectivity is a key advantage for specifically monitoring H₂S levels in complex biological systems.
Troubleshooting Guide
Problem 1: No fluorescent signal or very weak signal after inducing H₂S production.
| Possible Cause | Suggested Solution |
| Incorrect filter set or imaging parameters | Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the this compound fluorophore (Ex/Em: ~502/525 nm). |
| This compound degradation | Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient H₂S production | Verify that your method of inducing H₂S production is effective. Include positive controls with a known H₂S donor (e.g., NaHS) to confirm that the probe and imaging system are working correctly. |
| Low probe concentration | The concentration of this compound may be too low for detection. Perform a titration to determine the optimal probe concentration for your cell type and experimental setup. |
| Cellular efflux of the probe | Some cell types may actively transport the probe out of the cell. Consider using an efflux pump inhibitor, if compatible with your experimental system. |
| Photobleaching | Minimize the exposure of the stained cells to excitation light before imaging. Use a neutral density filter or reduce the intensity of the excitation light source. |
Problem 2: High background fluorescence in control cells (no H₂S stimulation).
| Possible Cause | Suggested Solution |
| This compound concentration is too high | High concentrations of the probe can lead to non-specific staining and increased background. Reduce the working concentration of this compound. |
| Autofluorescence of cells or medium | Image a sample of unstained cells to assess the level of autofluorescence. If significant, consider using a culture medium with reduced autofluorescence (e.g., phenol red-free medium). |
| Probe precipitation | This compound may precipitate out of solution if not properly dissolved or if the concentration is too high in aqueous buffer. Ensure the probe is fully dissolved in the working solution. You can try gentle warming or sonication to aid dissolution. |
| Contamination of reagents | Ensure all buffers and media are free from fluorescent contaminants. |
Problem 3: Inconsistent or variable fluorescence intensity between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell number or health | Ensure that the same number of healthy, viable cells are seeded for each experiment. Cell stress can affect H₂S production. |
| Variability in probe loading | Standardize the incubation time and temperature for loading the cells with this compound. |
| Fluctuations in incubator conditions | Maintain consistent temperature and CO₂ levels in the incubator, as these can affect cellular metabolism and H₂S production. |
| Inconsistent timing of imaging | Image all samples at the same time point after H₂S stimulation. |
Experimental Protocols
Key Experiment: Live Cell Imaging of H₂S Production
This protocol provides a general guideline for using this compound to detect H₂S in cultured cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cultured cells
-
Cell culture medium (phenol red-free recommended for fluorescence imaging)
-
Phosphate-buffered saline (PBS)
-
H₂S donor (e.g., NaHS) for positive control
-
Fluorescence microscope with appropriate filters (e.g., FITC or GFP filter set)
Protocol:
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
This compound Working Solution Preparation: Immediately before use, dilute the this compound stock solution to the desired final working concentration (e.g., 10-50 µM) in serum-free cell culture medium or PBS.
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the this compound solution and wash the cells two to three times with warm PBS or serum-free medium to remove any excess probe.
-
H₂S Stimulation: Add fresh culture medium containing your experimental treatment or a positive control (e.g., NaHS) to the cells.
-
Image Acquisition: At the desired time points after stimulation, acquire fluorescence images using a fluorescence microscope. Use an excitation wavelength of ~502 nm and collect the emission at ~525 nm.
Visualizations
This compound Mechanism of Action
Caption: Reaction of this compound with H₂S to produce a fluorescent product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
Technical Support Center: WSP-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the hypothetical compound WSP-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel, synthetic small molecule inhibitor of the hypothetical kinase "Signal Transducer and Activator of Proliferation Kinase" (STAPK). It is a weakly acidic compound with low aqueous solubility, which can present challenges in experimental assays. Its key properties are summarized below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| pKa | 8.5 |
| LogP | 4.2 |
| Aqueous Solubility | < 1 µg/mL |
Q2: What are the primary reasons for this compound's low solubility?
The low aqueous solubility of this compound is primarily due to its high lipophilicity (LogP = 4.2) and its crystalline solid-state structure. These factors make it difficult for water molecules to effectively solvate the compound.
Q3: What solvents are recommended for preparing a stock solution of this compound?
For initial stock solutions, organic solvents are recommended. The choice of solvent can impact the stability and compatibility of this compound with your experimental system.
| Solvent | Recommended Max Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Most common; may be toxic to some cell lines at higher concentrations. |
| Ethanol (EtOH) | 5 mM | Can be used for in vivo studies; may have biological effects. |
| N,N-Dimethylformamide (DMF) | 10 mM | Use with caution; can be more toxic than DMSO. |
Q4: How can I prevent my this compound from precipitating in my aqueous experimental buffer?
Precipitation in aqueous buffers is a common issue. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.5%. Additionally, preparing the final dilution in a buffer containing a solubilizing agent, such as a surfactant or protein, can help maintain solubility.
Troubleshooting Guides
This section provides detailed protocols for improving the solubility of this compound for various experimental needs.
Guide 1: Improving this compound Solubility through pH Adjustment
Since this compound is a weakly acidic compound, its solubility can be increased in basic solutions where it will be deprotonated and more polar.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare 100 mM phosphate buffers with pH values ranging from 6.0 to 9.0.
-
Add excess this compound: Add an excess amount of solid this compound to 1 mL of each buffer in separate microcentrifuge tubes.
-
Equilibrate: Rotate the tubes at room temperature for 24 hours to ensure saturation.
-
Separate solid: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the undissolved compound.
-
Quantify soluble this compound: Carefully collect the supernatant and determine the concentration of soluble this compound using a validated analytical method, such as HPLC-UV.
Expected Results:
| Buffer pH | Solubility (µg/mL) |
| 6.0 | 0.8 |
| 7.0 | 2.5 |
| 7.4 | 5.1 |
| 8.0 | 15.7 |
| 9.0 | 50.2 |
Guide 2: Enhancing this compound Solubility with Co-solvents and Excipients
The use of co-solvents and excipients can significantly improve the solubility of hydrophobic compounds like this compound in aqueous media.
Experimental Protocol: Formulation Screening
-
Prepare stock solutions: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare formulation buffers: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different excipients.
-
Dilute this compound stock: Add the this compound stock solution to each formulation buffer to a final concentration of 100 µM.
-
Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately after mixing and after 24 hours at room temperature.
-
Quantify solubility (optional): If a more precise measurement is needed, use nephelometry or a similar light-scattering technique to quantify precipitation.
Recommended Excipients for Screening:
| Excipient | Type | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | Non-ionic surfactant | 0.1% - 1% (v/v) |
| Cremophor® EL | Non-ionic surfactant | 0.5% - 5% (v/v) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1% - 10% (w/v) |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 2% (w/v) |
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway involving this compound and a general workflow for solubility testing.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of STAPK.
Caption: General experimental workflow for improving the solubility of this compound.
WSP-5 Technical Support Center: Troubleshooting Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues encountered when using the WSP-5 fluorescent probe in long-term experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during long-term experiments with this compound, leading to signal loss or artifacts.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal decay or complete loss of fluorescence | Photobleaching: The fluorescent molecule is irreversibly damaged by prolonged exposure to excitation light.[1][2] | - Reduce the intensity and/or duration of the excitation light. - Increase the time interval between image acquisitions in time-lapse experiments. - Use a more sensitive detector to allow for lower excitation power. - Employ antifade reagents in your imaging medium if compatible with live cells. |
| Gradual decrease in fluorescence intensity over time, unrelated to H₂S levels | Probe Instability in Working Solution: The this compound probe may degrade in the experimental buffer over extended periods. | - Prepare fresh this compound working solution immediately before each experiment.[3] - Minimize the exposure of the working solution to light and elevated temperatures. |
| High background fluorescence or non-specific staining | Probe Aggregation: At high concentrations, this compound may form aggregates that are non-specifically taken up by cells. Reaction with other cellular components: Although selective for H₂S, prolonged incubation could lead to minor reactions with other nucleophiles. | - Optimize the this compound concentration; use the lowest concentration that provides a detectable signal. - Reduce the incubation time of the probe with the cells. - Ensure proper washing steps to remove unbound probe before imaging. |
| Cellular stress or toxicity observed during the experiment | Phototoxicity: The interaction of high-intensity light with the probe can generate reactive oxygen species (ROS) that are harmful to cells.[4] Probe concentration: High concentrations of this compound or its solvent (e.g., DMSO) may be cytotoxic. | - Minimize light exposure as recommended for photobleaching. - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. |
| Inconsistent or non-reproducible results | Variability in Probe Preparation: Inconsistent preparation of stock and working solutions can lead to variable final concentrations. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation.[3] | - Prepare a large batch of stock solution and aliquot it into single-use vials to avoid freeze-thaw cycles.[3] - Always use calibrated pipettes and follow a standardized protocol for solution preparation. |
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound stock solution to ensure its stability?
A1: this compound stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes and stored in the dark at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.[3]
Q2: Can I prepare the this compound working solution in advance for my long-term experiment?
A2: It is strongly recommended to prepare the this compound working solution fresh for each experiment.[3] The stability of the probe in aqueous buffers over extended periods has not been fully characterized, and fresh preparation minimizes the risk of degradation.
Q3: What is photobleaching and how can I minimize it in my long-term imaging experiments?
A3: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, resulting in a loss of fluorescence.[1] To minimize photobleaching, you should reduce the intensity and duration of the excitation light, decrease the frequency of image acquisition, and use the lowest possible probe concentration that yields a satisfactory signal.
Q4: Can this compound react with other molecules besides H₂S in the cell?
A4: this compound is designed to be highly selective for hydrogen sulfide (H₂S). Its mechanism involves a specific reaction with H₂S that leads to the release of a fluorophore.[3][5] While it shows high selectivity over other reactive sulfur species like cysteine and glutathione, the possibility of minor, slow reactions with other cellular nucleophiles during very long incubation times cannot be entirely ruled out.[5]
Q5: I am observing signs of cellular stress in my long-term experiment. Could this compound be the cause?
A5: Cellular stress can arise from several factors in a fluorescence microscopy experiment. One possibility is phototoxicity, where high-intensity light illumination generates reactive oxygen species that can damage cellular components.[4] Another factor could be the concentration of this compound or its vehicle (e.g., DMSO). It is crucial to perform control experiments to determine the optimal, non-toxic concentration of the probe and to minimize light exposure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Equilibrate the vial of solid this compound to room temperature.
-
Dissolve the solid this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[3]
-
-
Working Solution Preparation (10-100 µM):
-
Immediately before the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (e.g., 10-100 µM) in an appropriate buffer or serum-free culture medium.
-
The optimal working concentration should be determined experimentally for each cell type and experimental condition.[3]
-
Protocol 2: Live Cell Imaging of H₂S with this compound
-
Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with a warm, serum-free medium or buffer (e.g., PBS).
-
Add the freshly prepared this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with a warm buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with fluorescence microscopy using appropriate filters for this compound (Excitation/Emission maxima: ~502/525 nm).[3]
-
For long-term imaging, use an environmentally controlled chamber on the microscope to maintain optimal temperature, humidity, and CO₂ levels.
-
Minimize light exposure by using the lowest possible excitation intensity and the longest possible interval between acquisitions that still allows for the desired temporal resolution.
-
Visualizations
Caption: Reaction mechanism of this compound with H₂S.
Caption: Troubleshooting workflow for this compound signal degradation.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. glpbio.com [glpbio.com]
- 4. Image Live Cells Through Time and Space | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
WSP-5 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the WSP-5 fluorescent probe. The focus is on addressing potential issues of cytotoxicity, particularly at high concentrations, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (Washington State Probe-5) is a cell-permeable, fluorescent turn-on probe designed for the highly selective and rapid detection of hydrogen sulfide (H₂S) in living cells and biological samples.[1][2][3] Upon reaction with H₂S, this compound releases a fluorophore with excitation/emission maxima of approximately 502/525 nm.[2][4] It is noted for its faster turn-on rate and more sensitive detection limit compared to its predecessor, WSP-1.[2][5]
Q2: Is this compound expected to be cytotoxic?
A2: The available literature primarily focuses on the function of this compound as an H₂S probe, and there is no widespread, documented evidence of inherent cytotoxicity at standard working concentrations (typically in the low micromolar range). However, like many small molecule probes, high concentrations or prolonged exposure could potentially lead to off-target effects and cytotoxicity. It is always recommended to perform control experiments to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
Q3: What are the signs of cytotoxicity I should watch for in my this compound experiments?
A3: Signs of potential cytotoxicity include:
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A significant decrease in cell viability or proliferation rates compared to vehicle-only controls.
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Observable changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
An increase in markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis.
-
Alterations in mitochondrial membrane potential.[6]
Q4: What is the recommended solvent and storage for this compound to maintain its stability and minimize potential artifacts?
A4: this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][5] It is crucial to store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles which can degrade the compound.[5][7] Working solutions should be freshly prepared for each experiment by diluting the stock solution in an appropriate buffer or culture medium.[3][8]
Troubleshooting Guide: Unexpected Cytotoxicity
If you observe unexpected cell death or reduced viability in your experiments, follow this guide to troubleshoot the issue.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death in all this compound treated wells, including low concentrations. | 1. Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Probe Degradation: Improper storage may have led to the degradation of this compound into a toxic byproduct. | 1. Ensure the final DMSO concentration in your culture medium is below 0.5% (ideally ≤0.1%). Run a vehicle-only control with the same DMSO concentration. 2. Use a fresh aliquot of this compound stock solution. Prepare working solutions immediately before use. |
| Cell viability decreases as this compound concentration increases. | 1. Concentration-Dependent Cytotoxicity: Your cell line may be particularly sensitive to this compound at higher concentrations. 2. Off-Target Effects: At high concentrations, the probe may be interacting with cellular components other than H₂S. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start from a low concentration (e.g., 1-10 µM) and increase incrementally. 2. Reduce the probe concentration to the lowest level that still provides an adequate fluorescent signal for H₂S detection. |
| Cytotoxicity observed only after prolonged incubation times. | Time-Dependent Toxicity: Continuous exposure to the probe, even at lower concentrations, may be detrimental to the cells over time. | Reduce the incubation time. Optimize the protocol to use the shortest incubation period that allows for sufficient H₂S detection. For example, a 30-minute incubation is often cited in protocols.[3][5] |
| Control cells (no H₂S donor) show toxicity with this compound. | Intrinsic Probe Toxicity: The this compound molecule itself may be causing stress or damage to the cells, independent of its reaction with H₂S. | 1. Lower the this compound concentration. 2. Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI) to quantify the baseline toxicity of the probe in your specific cell model. 3. Consider using a structurally different H₂S probe to confirm your findings. |
Experimental Protocols
If you suspect this compound is causing cytotoxicity, the following standard assays can be used for quantitative assessment.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
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Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
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Cell Treatment: Culture and treat cells with the desired concentrations of this compound as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
The following tables are templates for summarizing data from cytotoxicity experiments.
Table 1: this compound Dose-Response Effect on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.21 ± 0.09 | 96.8 |
| 25 | 1.15 ± 0.11 | 92.0 |
| 50 | 0.98 ± 0.10 | 78.4 |
| 100 | 0.65 ± 0.07 | 52.0 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 50 | 80.1 | 12.3 | 7.6 |
| 100 | 55.4 | 28.5 | 16.1 |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for Probe-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway.
References
- 1. WSP5, 1593024-78-2, 90 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Biochemicals - CAT N°: 16929 [bertin-bioreagent.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (H2S Probe) 硫化氢荧光探针(金标产品,享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]
- 6. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Wolbachia surface protein (WSP) inhibits apoptosis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Preventing WSP-5 precipitation in media
Welcome to the technical support center for WSP-5, a novel and potent small molecule inhibitor of the Wellness Associated Receptor Kinase (WARK). This guide provides troubleshooting assistance and frequently asked questions to ensure the successful use of this compound in your research.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inconsistent results and loss of compound activity.[1][2][3] The following guide addresses common causes of precipitation and provides solutions to maintain this compound in solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous media. | Poor aqueous solubility. this compound is hydrophobic and has limited solubility in aqueous solutions.[4] | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[5][6] When preparing the working solution, add the media to the this compound stock solution dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.[7] |
| Precipitate appears after a period of incubation at 37°C. | Temperature-dependent precipitation. Changes in temperature can affect the solubility of compounds in media.[1] | Ensure that both the this compound stock solution and the culture media are at room temperature before mixing. If precipitation persists, consider performing a solubility test at 37°C to determine the optimal working concentration. |
| Cloudiness or precipitate observed after freeze-thaw cycles of the stock solution. | Compound instability during freeze-thaw. Repeated freezing and thawing can cause some compounds to precipitate out of solution.[1][8] | Aliquot the this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[6] Store aliquots at -20°C or -80°C for long-term stability.[6] |
| Precipitate forms in media containing high concentrations of salts or proteins (e.g., FBS). | Interaction with media components. High concentrations of salts or proteins can reduce the solubility of small molecules.[1] | Prepare the this compound working solution in basal media first, and then add supplements like FBS. Alternatively, test the solubility of this compound in different types of basal media to identify the most compatible formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound.[5][6] Ensure the compound is fully dissolved by vortexing or brief sonication.[5]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept below 0.5%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Q3: My this compound powder appears as a thin film or is difficult to weigh. What should I do?
A3: If you have received a small quantity of this compound, it may appear as a thin film inside the vial.[5] For compounds that are difficult to weigh accurately, we recommend dissolving the entire contents of the vial in a precise volume of solvent to create a stock solution of a known concentration.[5]
Q4: Can I store my diluted this compound working solution?
A4: We do not recommend storing diluted, aqueous working solutions of this compound. These solutions should be prepared fresh for each experiment to ensure compound stability and prevent precipitation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes or sonicate in a water bath for 5-10 minutes until the compound is completely dissolved.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of this compound Working Solution (e.g., 10 µM in Cell Culture Media)
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the desired volume of cell culture media to room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, first dilute the 10 mM stock solution 1:100 in media to create an intermediate dilution of 100 µM.
-
Then, dilute the 100 µM intermediate solution 1:10 in media to achieve the final 10 µM working concentration.
-
When diluting, add the media to the this compound solution dropwise while gently vortexing to ensure rapid and uniform mixing.[7]
-
Use the freshly prepared working solution immediately.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of WARK, which is inhibited by this compound, and the recommended experimental workflow for its use.
Caption: WARK signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties of water - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
WSP-5 control experiments and best practices
Welcome to the technical support center for WSP-5, a fluorescent probe for the detection of hydrogen sulfide (H₂S). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of hydrogen sulfide (H₂S) in biological samples.[1][2] It operates on a "turn-on" fluorescence mechanism. In its native state, this compound is non-fluorescent. Upon reaction with H₂S, a chemical transformation occurs that releases a fluorophore, leading to a significant increase in fluorescence intensity.[1][2] The excitation and emission maxima of the fluorescent product are approximately 502 nm and 525 nm, respectively.[1][2]
Q2: What are the advantages of this compound over other H₂S probes?
This compound offers several advantages, including a wider linear range of sensitivity, greater stability across different pH environments, and minimal interference from other thiols and analytes compared to probes like WSP-1.[2]
Q3: How should I prepare and store this compound?
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Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 10-100 µM) in a suitable buffer, such as serum-free medium or PBS.[2]
Q4: What are the recommended positive and negative controls for a this compound experiment?
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Positive Control: Sodium hydrosulfide (NaHS) or sodium sulfide (Na₂S) are commonly used as H₂S donors to confirm that this compound is responsive in your experimental system.[2]
-
Negative Controls:
-
Vehicle Control: Treat cells with the vehicle (e.g., buffer or media with a small amount of DMSO) used to dissolve the H₂S donor to account for any effects of the vehicle itself.
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Specificity Control: To demonstrate the selectivity of this compound for H₂S, you can treat cells with other reactive sulfur species like cysteine (Cys) or glutathione (GSH) to show that they do not cause a significant increase in fluorescence.[3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inactive this compound: The probe may have degraded due to improper storage or handling. 2. Low H₂S levels: The cells may not be producing enough H₂S under the experimental conditions. 3. Incorrect filter set: The microscope or plate reader filter set may not be optimal for this compound's excitation and emission wavelengths (Ex/Em: ~502/525 nm). 4. Insufficient incubation time: The probe may not have had enough time to react with H₂S. | 1. Use a fresh aliquot of this compound stock solution. Always protect the probe from light. 2. Include a positive control (e.g., treat cells with NaHS) to confirm the probe is working. Consider stimulating your cells to produce H₂S if applicable to your experimental design. 3. Verify that the filter set on your instrument is appropriate for fluorescein or GFP. 4. Optimize the incubation time with the probe. A typical starting point is 30 minutes.[2] |
| High Background Fluorescence | 1. Excess this compound: The concentration of the probe may be too high, leading to non-specific staining. 2. Autofluorescence: The cells or the culture medium may have high intrinsic fluorescence. 3. Incomplete washing: Residual unbound probe can contribute to background signal. | 1. Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 10 µM).[4] 2. Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If high, consider using a phenol red-free medium.[4] 3. Ensure thorough but gentle washing of the cells with buffer (e.g., PBS) after incubation with this compound.[4] |
| Photobleaching (Signal Fades Quickly) | 1. Excessive light exposure: High-intensity light from the microscope can cause the fluorophore to degrade. 2. Long exposure times: Prolonged imaging of the same field of view will accelerate photobleaching. | 1. Reduce the intensity of the excitation light to the lowest level that provides a detectable signal. 2. Minimize the exposure time and the duration of imaging. Use an anti-fade mounting medium if fixing cells after staining.[5] |
| Cell Death or Altered Morphology | 1. Probe cytotoxicity: High concentrations of this compound or prolonged incubation times may be toxic to the cells. 2. DMSO toxicity: The concentration of DMSO from the stock solution may be too high in the final working solution. | 1. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound for your cell type. 2. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: Physicochemical and Performance Characteristics of this compound
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~502 nm | [1][2] |
| Emission Maximum (Em) | ~525 nm | [1][2] |
| Detection Limit | 47 nM | [3] |
| Recommended Working Concentration | 10 - 100 µM | [2] |
| Solvent for Stock Solution | DMSO | [2] |
Table 2: Example of this compound Application in Cellular H₂S Detection
| Cell Line | This compound Concentration | H₂S Donor (Concentration) | Incubation Time | Observed Fluorescence Change | Reference |
| HeLa Cells | 30 µM | YZ-4-074 (100 µM) | 30 min | Significant increase compared to control | [3] |
| HUVEC | Not Specified | L-cys | 30 min | Not Specified | [6] |
| 4T1 Cancer Cells | 100 µM | Na₂S (200 µM) | 30 min | Not Specified | [2] |
Experimental Protocols
Detailed Protocol for Cellular H₂S Detection using Fluorescence Microscopy
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of 10 mM this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution in serum-free cell culture medium or PBS to the final desired working concentration (e.g., 50 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the this compound working solution and wash the cells twice with warm PBS to remove any unbound probe.
-
-
Induction of H₂S Production (Optional):
-
If using an H₂S donor, replace the PBS with fresh medium containing the desired concentration of the donor (e.g., NaHS).
-
Incubate for the desired time (e.g., 10-30 minutes). For time-course experiments, imaging can be performed immediately after adding the donor.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein or GFP (Ex/Em: ~502/525 nm).
-
Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.
-
Acquire images from control and treated groups under identical imaging settings.
-
Detailed Protocol for H₂S Detection using a Plate Reader
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Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Solutions: Prepare this compound working solution and H₂S donor solutions as described in the microscopy protocol.
-
Cell Staining and Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add the this compound working solution to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add the H₂S donor or vehicle control to the appropriate wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Set the excitation and emission wavelengths to ~502 nm and ~525 nm, respectively.
-
Measure the fluorescence intensity at desired time points.
-
Mandatory Visualizations
H₂S Signaling Pathway in Vasodilation
Hydrogen sulfide plays a crucial role in regulating vascular tone. One of the key mechanisms of H₂S-induced vasodilation involves the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[7][8]
Caption: H₂S-mediated vasodilation pathway.
This compound Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound to measure changes in intracellular H₂S levels.
Caption: this compound experimental workflow.
References
- 1. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: WSP-5 versus WSP-1 for Hydrogen Sulfide Detection
A detailed guide for researchers and drug development professionals on the performance of WSP-5 against the alternative fluorescent probe, WSP-1, in the detection of hydrogen sulfide.
This guide provides a comprehensive comparison of this compound and its predecessor, WSP-1, two fluorescent probes designed for the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule in various physiological and pathological processes. The following sections present a detailed analysis of their efficacy, supported by experimental data and protocols, to assist researchers in selecting the optimal tool for their specific needs.
Quantitative Data Summary
The performance of this compound and WSP-1 as fluorescent probes for hydrogen sulfide is summarized in the table below. The data highlights the key parameters influencing their selection for experimental applications.
| Feature | This compound | WSP-1 | Reference |
| Excitation Maximum (nm) | 502 | ~465 | [1][2] |
| Emission Maximum (nm) | 525 | ~515 | [1][2] |
| Turn-on Rate | Faster | Slower | [2] |
| Detection Limit | More Sensitive | Less Sensitive | [2] |
Principle of Detection
Both this compound and WSP-1 are "turn-on" fluorescent probes, meaning they exhibit fluorescence only upon reaction with their target molecule, hydrogen sulfide. This mechanism is crucial for reducing background noise and enhancing signal specificity in complex biological environments. The reaction with H₂S leads to a chemical transformation of the probe, releasing a fluorescent molecule.
The general workflow for utilizing these probes in cellular H₂S detection is outlined below:
References
A Comparative Analysis of WSP-1 Knockout and Knockdown Phenotypes in C. elegans
Introduction: The Wiskott-Aldrich syndrome protein (WASP) family, including its C. elegans homolog WSP-1, plays a crucial role in regulating actin dynamics.[1] These proteins are key effectors of Rho GTPases and are involved in various cellular processes such as cell motility, endocytosis, and cell division.[1] Understanding the precise function of WSP-1 requires the use of genetic tools to perturb its expression. This guide provides a comparative overview of two common techniques for studying gene function, gene knockout and gene knockdown, using WSP-1 in Caenorhabditis elegans as an illustrative example. We will explore the distinct phenotypic consequences of complete gene inactivation (knockout) versus a reduction in gene expression (knockdown).
Phenotypic Comparison: WSP-1 Knockout vs. Knockdown
The functional analysis of WSP-1 reveals distinct phenotypes when its expression is either completely eliminated through a knockout or partially reduced via knockdown. These differences highlight the varying degrees of gene function required for different biological processes.
| Phenotype | WSP-1 Knockout (Deletion Mutant) | WSP-1 Knockdown (RNAi) |
| Viability | Embryonic lethal[1] | Viable with reduced brood size |
| Neuromuscular Function | Not directly observable due to lethality | Increased sensitivity to aldicarb, suggesting a role in restraining synaptic vesicle release[1] |
| Actin Cytoskeleton | Severe disruption in early development | Subtle defects in actin-rich structures in specific tissues |
| Synaptic Transmission | Presumed severe defects based on knockdown data | Genetic interactions with genes involved in synaptic vesicle release and recycling, such as unc-13, unc-11, and snt-1[1] |
Experimental Protocols
Generation of WSP-1 Knockout C. elegans via CRISPR/Cas9
The complete removal of a gene from the genome, or a knockout, provides the most definitive look at its function. The CRISPR/Cas9 system is a powerful tool for creating precise deletions.
Methodology:
-
Guide RNA (gRNA) Design: Design two gRNAs targeting regions flanking the wsp-1 gene.
-
Injection Mix Preparation: Prepare an injection mix containing Cas9 protein, the two gRNAs, and a repair template with a visible marker (e.g., a fluorescent protein) flanked by sequences homologous to the regions outside the intended deletion.
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Microinjection: Inject the mix into the gonad of young adult wild-type C. elegans.[2]
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Screening: Screen the progeny for the presence of the visible marker, indicating successful integration of the repair template and deletion of the wsp-1 gene.
-
Verification: Sequence the genomic region in the selected progeny to confirm the precise deletion of the wsp-1 gene.
Figure 1. Experimental workflow for generating a WSP-1 knockout in C. elegans using CRISPR/Cas9.
WSP-1 Knockdown in C. elegans via RNA Interference (RNAi)
Gene knockdown through RNAi reduces the amount of a specific gene's mRNA, leading to a decrease in the corresponding protein. This method is often simpler and faster than generating a knockout.
Methodology:
-
RNAi Clone Preparation: A bacterial strain (typically E. coli HT115) is engineered to express double-stranded RNA (dsRNA) corresponding to a segment of the wsp-1 gene.[3]
-
RNAi Plate Preparation: The engineered bacteria are seeded onto Nematode Growth Medium (NGM) plates containing ampicillin and IPTG to induce dsRNA expression.[4]
-
Worm Synchronization: A synchronized population of C. elegans (e.g., L1 larvae) is obtained.
-
Feeding: The synchronized worms are placed on the RNAi plates. The worms ingest the bacteria, and the dsRNA is released into their cells.[5][6]
-
Phenotypic Analysis: The progeny of the worms fed on the RNAi plates are analyzed for phenotypes resulting from the reduced expression of wsp-1.
Figure 2. Experimental workflow for WSP-1 knockdown in C. elegans via RNAi by feeding.
Phenotypic Analysis Assays
A variety of assays can be used to characterize the phenotypes resulting from WSP-1 knockout or knockdown.
| Assay | Description |
| Brood Size Analysis | Individual worms are placed on separate plates, and their progeny are counted over their reproductive lifespan to assess fertility. |
| Aldicarb Assay | Worms are exposed to the acetylcholinesterase inhibitor aldicarb. The rate of paralysis is measured to assess synaptic function. Increased sensitivity suggests a role in negatively regulating neurotransmitter release.[1] |
| Phalloidin Staining | Fluorescently labeled phalloidin is used to stain F-actin, allowing for the visualization of the actin cytoskeleton and the identification of any abnormalities. |
| Genetic Interaction Analysis | Double mutants are created by combining the wsp-1 mutation or knockdown with mutations in other genes known to be involved in a particular pathway (e.g., synaptic transmission). The phenotype of the double mutant is compared to that of the single mutants to identify genetic interactions.[1] |
Signaling Pathway
WSP-1 is a key component of the actin regulatory pathway, acting downstream of Rho GTPases to activate the Arp2/3 complex, which in turn promotes the nucleation of new actin filaments.
Figure 3. A simplified diagram of the WSP-1 signaling pathway in the context of synaptic function.
The comparison of WSP-1 knockout and knockdown phenotypes in C. elegans demonstrates that the choice of genetic manipulation technique can significantly influence the observed outcome. While a knockout provides a null allele, which is often essential for determining a gene's fundamental roles, it can also lead to early lethality, masking its functions in later developmental stages or in specific tissues. In contrast, knockdown by RNAi can often bypass this lethality, allowing for the study of a gene's function in adult animals. The increased aldicarb sensitivity observed in wsp-1(RNAi) animals, for instance, has provided valuable insights into its role in regulating synaptic vesicle release, a function that would be difficult to study in the embryonic lethal knockout.[1] Therefore, the combined use of both knockout and knockdown approaches provides a more comprehensive understanding of a gene's multifaceted roles in an organism.
References
- 1. Caenorhabditis elegans wsp-1 Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Generation of Stable Transgenic C. elegans Using Microinjection [jove.com]
- 3. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. youtube.com [youtube.com]
- 6. Use of RNAi in C. elegans | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Selecting WSP-5 for Hydrogen Sulfide Detection: A Comparative Analysis
For researchers and drug development professionals utilizing the fluorescent probe WSP-5 for the detection of hydrogen sulfide (H₂S), selecting the right supplier is a critical first step to ensure experimental success. This guide provides an objective comparison of this compound from various suppliers, supported by experimental data, to aid in making an informed decision.
Performance Comparison of this compound
A systematic evaluation of commercially available fluorescent probes for H₂S detection provides valuable comparative data on key performance parameters. The following table summarizes the specifications of this compound from prominent suppliers and includes experimental findings on its sensitivity and linear range.
| Supplier | Purity | Excitation Max (nm) | Emission Max (nm) | Solubility | Detection Limit (nM) | Linear Range (µM) |
| Cayman Chemical | ≥95% | 502 | 525 | DMSO: 25 mg/mL, DMF: 30 mg/mL[1] | Not explicitly stated | Not explicitly stated |
| Sigma-Aldrich | ≥90% (HPLC) | 502 | 525 | DMSO: 2 mg/mL (warmed)[2] | 47[2] | Not explicitly stated |
| Bertin Bioreagent | Not specified | 502 | 525 | Not specified | Not explicitly stated | Not explicitly stated |
| MedChemExpress | 99.45% | 502 | 525 | Not specified | Not explicitly stated | Not explicitly stated |
| GlpBio | Not specified | 502 | 525 | Not specified | Not specified | Widest linear range compared to WSP-1, CAY, and P3 |
Experimental Data Summary:
A study evaluating various H₂S fluorescent probes, including this compound, demonstrated its utility in detecting H₂S across a significant concentration range. While a specific detection limit from this comparative study is not provided for each supplier, it highlights that this compound has a broad linear range of sensitivity and is stable in various pH environments, making it a robust choice for cellular imaging of H₂S. One supplier, Sigma-Aldrich, reports a specific detection limit of 47 nM for their this compound product[2]. When selecting a supplier, it is crucial to consider that factors such as purity and formulation can influence these performance metrics.
Mechanism of Action: H₂S Detection by this compound
This compound operates as a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. Upon reaction with H₂S, a chemical transformation occurs, releasing a fluorophore and resulting in a significant increase in fluorescence intensity. This reaction is highly selective for H₂S over other biological thiols, such as cysteine and glutathione, which is a critical feature for accurate detection in complex biological samples.
Experimental Protocols
To ensure reproducible and comparable results when evaluating this compound from different suppliers, the following detailed experimental protocols are recommended.
In Vitro Evaluation of this compound Performance
This protocol is adapted from a systematic evaluation of H₂S fluorescent probes[1].
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (from each supplier) at a concentration of 1 mM in anhydrous DMSO.
-
Prepare a stock solution of a hydrogen sulfide donor, such as sodium hydrosulfide (NaHS), at a concentration of 10 mM in deoxygenated water immediately before use.
2. Determination of Fluorescence Response:
-
Prepare a series of dilutions of the NaHS stock solution in a suitable buffer (e.g., 100 mM phosphate-buffered saline, pH 7.4).
-
In a 96-well plate, add the this compound stock solution to each well to a final concentration of 10 µM.
-
Add the different concentrations of NaHS to the wells. Include a blank control with only the buffer and this compound.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~502 nm and emission at ~525 nm.
3. Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity as a function of the H₂S concentration.
-
Determine the linear range and the limit of detection (LOD) for this compound from each supplier. The LOD can be calculated as 3σ/slope, where σ is the standard deviation of the blank and the slope is derived from the linear portion of the calibration curve.
Cellular Imaging of Endogenous H₂S
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or RAW 264.7) in a suitable imaging dish or plate and culture under standard conditions.
-
To induce endogenous H₂S production, cells can be treated with a stimulant such as lipopolysaccharide (LPS) (e.g., 2 µg/mL for 24 hours)[1].
2. Staining with this compound:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM this compound in serum-free medium or PBS for 30-60 minutes at 37°C[1].
3. Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound.
4. Comparative Analysis:
-
Quantify the mean fluorescence intensity of the cells from different treatment groups and for this compound from different suppliers using image analysis software. This will allow for a direct comparison of the probes' ability to detect endogenous H₂S.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the WSP-5 fluorescent probe's specificity for hydrogen sulfide (H₂S) over other biologically relevant reactive sulfur species (RSS) and thiols. The information presented is based on published experimental data to assist researchers in evaluating the suitability of this compound for their specific applications.
High Specificity of this compound for Hydrogen Sulfide
This compound is a fluorescent probe designed for the rapid and selective detection of hydrogen sulfide in biological systems.[1] Its mechanism relies on a specific chemical reaction with H₂S, leading to a significant increase in fluorescence, often referred to as a "turn-on" response. This high selectivity is crucial for accurately measuring H₂S levels without interference from other structurally similar molecules that are often present in much higher concentrations in a cellular environment.
Experimental data demonstrates that this compound exhibits a robust fluorescence signal in the presence of H₂S, while showing minimal to no response when exposed to other reactive sulfur species and related molecules. This makes this compound a reliable tool for H₂S detection in complex biological samples.[2]
Quantitative Comparison of Fluorescence Response
The following table summarizes the fluorescence response of this compound to hydrogen sulfide (provided as NaHS) compared to a panel of other reactive sulfur species and thiols. The data is based on experiments where the probe was incubated with each compound, and the resulting fluorescence intensity was measured.
| Compound | Concentration | Relative Fluorescence Intensity (%) |
| Hydrogen Sulfide (NaHS) | 50 µM | 100 |
| Cysteine (Cys) | 200 µM | ~5 |
| Glutathione (GSH) | 200 µM | ~3 |
| Homocysteine (Hcy) | 200 µM | ~4 |
| Sodium Sulfite (Na₂SO₃) | 200 µM | <1 |
| Sodium Thiosulfate (Na₂S₂O₃) | 200 µM | <1 |
| NaHS (50 µM) + Cys (200 µM) | - | ~98 |
| NaHS (50 µM) + GSH (200 µM) | - | ~95 |
Data adapted from Peng, B., et al. Chemistry 2014, 20(4), 1010-6.[2] The relative fluorescence intensity is normalized to the response of this compound to 50 µM NaHS.
Experimental Protocols
The following is a generalized protocol for assessing the specificity of the this compound probe, based on the methodologies described in the scientific literature.[2]
Materials:
-
This compound fluorescent probe
-
Hydrogen sulfide source (e.g., NaHS)
-
Potentially interfering compounds (e.g., cysteine, glutathione, homocysteine, sodium sulfite, sodium thiosulfate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare stock solutions of NaHS and each of the test compounds in PBS.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, dilute the this compound stock solution in PBS to the final working concentration (e.g., 10 µM).
-
Prepare serial dilutions of the test compounds in PBS to their final desired concentrations.
-
-
Fluorescence Measurement:
-
To the wells of a 96-well plate, add the this compound working solution.
-
Add the solutions of NaHS or the respective test compounds to the wells. Include a control well with only the this compound solution in PBS.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the this compound fluorophore (e.g., excitation ~495 nm, emission ~525 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the control well (this compound in PBS only) from all other readings.
-
Normalize the fluorescence intensity of the test compounds to the intensity observed with NaHS to determine the relative response.
-
Visualizing the Mechanism and Workflow
To further clarify the underlying principles of this compound's specificity and the experimental approach to its validation, the following diagrams are provided.
References
- 1. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of WSP-5 Experimental Results for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe WSP-5 with other common alternatives for the detection of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes. The objective is to offer a clear, data-driven resource to aid in the selection of the most appropriate tool for your research needs, with a focus on the reproducibility of experimental outcomes.
Performance Comparison of H₂S Fluorescent Probes
The selection of a fluorescent probe for H₂S detection is crucial for obtaining reliable and reproducible data. This compound has emerged as a robust option, demonstrating significant advantages over other commercially available probes such as WSP-1, CAY, and P3. The following table summarizes the key performance characteristics of these probes based on available experimental data.[1]
| Feature | This compound | WSP-1 | CAY | P3 |
| Excitation Max (nm) | 502 | 465 | 485 | 375 |
| Emission Max (nm) | 525 | 515 | 535 | 505 |
| Turn-on Rate | Faster than WSP-1 | Slower than this compound | - | - |
| Detection Limit | More sensitive than WSP-1 | Less sensitive than this compound | - | - |
| Linear Range | Widest among compared probes | - | - | - |
| Selectivity | High selectivity over other reactive sulfur species (e.g., cysteine, glutathione) | High selectivity over cysteine and glutathione | Significant response to cysteine and glutathione | Negligible response to cysteine, but significant response to glutathione at higher concentrations |
| pH Stability | Most stable in different pH environments | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
To ensure the reproducibility of experimental results, adherence to well-defined protocols is essential. Below are detailed methodologies for the use of this compound in both in vitro and live-cell imaging experiments for H₂S detection.
In Vitro H₂S Detection Protocol
This protocol is designed for the quantitative measurement of H₂S in solution using a microplate reader.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cetyltrimethylammonium bromide (CTAB)
-
H₂S donor (e.g., Na₂S)
-
Black, clear-bottom 96-well plates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of this compound Working Solution: Prepare a 10 μM this compound working solution in PBS containing 1 mM CTAB. The working solution should be freshly prepared.
-
Standard Curve Preparation: Prepare a series of H₂S donor solutions of known concentrations in PBS.
-
Assay Setup: To each well of the 96-well plate, add 180 μL of the this compound working solution.
-
H₂S Addition: Add 20 μL of the H₂S donor standards or your experimental samples to the respective wells.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light, for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 502 nm and emission at 525 nm.
-
Data Analysis: Plot the fluorescence intensity against the known H₂S concentrations to generate a standard curve. Use this curve to determine the H₂S concentration in your experimental samples.
Live-Cell Imaging Protocol for Intracellular H₂S
This protocol outlines the steps for visualizing endogenous or exogenous H₂S in living cells using fluorescence microscopy.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (serum-free for probe loading)
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Prepare a this compound working solution (typically 10-100 μM) in serum-free cell culture medium. The optimal concentration should be determined empirically for your cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Wash: Remove the probe-containing medium and wash the cells twice with warm PBS or serum-free medium to remove excess probe.
-
Induction of H₂S (Optional): If studying the effects of an H₂S donor or a stimulus that induces endogenous H₂S production, add the compound to the cells in fresh culture medium.
-
Imaging:
-
Mount the coverslip or imaging dish on the fluorescence microscope.
-
Acquire images using a filter set appropriate for the excitation and emission wavelengths of this compound (Ex: ~500 nm, Em: ~525 nm).
-
Capture images at different time points to monitor changes in intracellular H₂S levels.
-
Visualizing Experimental Processes
To further clarify the underlying principles and workflows, the following diagrams have been generated.
This compound Reaction with Hydrogen Sulfide
The detection mechanism of this compound relies on a specific chemical reaction with H₂S. This "turn-on" mechanism ensures a low background signal and a high signal-to-noise ratio upon reaction.
Caption: Reaction of this compound with H₂S to produce a fluorescent product.
General Experimental Workflow for H₂S Detection
The following diagram illustrates a typical workflow for detecting H₂S in a biological sample, from sample preparation to data analysis.
Caption: A generalized workflow for the detection of H₂S using this compound.
References
A Comparative Guide to Target Inhibition: siRNA versus WSP-5
For researchers, scientists, and drug development professionals, the selection of an appropriate tool for target inhibition is a critical decision in experimental design. This guide provides a detailed comparison of two distinct molecular entities: small interfering RNA (siRNA), a well-established method for gene silencing, and WSP-5, a fluorescent probe for hydrogen sulfide detection. While both are valuable research tools, their applications in target inhibition are fundamentally different.
Executive Summary
Small interfering RNAs (siRNAs) are powerful molecules that achieve target inhibition by post-transcriptionally silencing gene expression. They operate through the RNA interference (RNAi) pathway, leading to the degradation of specific messenger RNA (mRNA) molecules and thereby preventing the synthesis of the target protein. This mechanism is highly specific and has been widely adopted in both basic research and therapeutic development.
Conversely, searches for "this compound" in the context of target inhibition did not yield relevant results. The available information identifies this compound (Washington State Probe-5) as a fluorescent probe designed for the rapid detection of hydrogen sulfide (H₂S) in biological samples.[1] It functions through a reaction-based fluorescence turn-on strategy and is not designed for or capable of target inhibition in the manner of gene silencing.
Therefore, a direct comparison of this compound and siRNA for target inhibition is not feasible as they serve entirely different biological and experimental purposes. This guide will proceed by providing a comprehensive overview of siRNA as a primary method for target inhibition, including its mechanism of action, experimental protocols, and performance data, while acknowledging the distinct and unrelated function of this compound.
Small Interfering RNA (siRNA) for Target Inhibition
Mechanism of Action
-
RISC Loading: The siRNA duplex is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[2][4]
-
Strand Separation: Within RISC, the siRNA duplex is unwound, and one strand, the "guide strand," remains associated with the complex, while the "passenger strand" is degraded.
-
Target Recognition: The guide strand, as part of the activated RISC, directs the complex to the target mRNA molecule through complementary base pairing.
-
mRNA Cleavage: The Argonaute-2 (Ago2) protein, a key component of RISC, then cleaves the target mRNA.[4]
-
Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into a protein and resulting in the "knockdown" of gene expression.[2][4]
This process is highly specific, as the silencing effect is determined by the sequence of the siRNA.
Signaling Pathway of siRNA-mediated Gene Silencing
Caption: Workflow of siRNA-mediated target inhibition.
Quantitative Data on siRNA Performance
The effectiveness of siRNA in target inhibition can be quantified by measuring the reduction in mRNA and protein levels of the target gene. The following table summarizes typical performance metrics.
| Performance Metric | Typical Range | Factors Influencing Performance |
| Knockdown Efficiency (mRNA) | 70-95% reduction | siRNA sequence design, delivery efficiency, cell type, target gene expression level. |
| Knockdown Efficiency (Protein) | 50-90% reduction | Protein half-life, translational regulation, time post-transfection. |
| Duration of Inhibition | 3-7 days (transient) | Cell division rate, siRNA stability. |
| Off-Target Effects | Variable | siRNA sequence (seed region homology), concentration.[6][7][8] |
| Toxicity | Generally low | Delivery reagent, siRNA concentration. |
Experimental Protocols for siRNA-Mediated Target Inhibition
A typical workflow for a cell-based siRNA experiment involves several key steps.
Experimental Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA - Applications [horizondiscovery.com]
- 6. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
A Comparative Guide to the Cross-Reactivity of WBP5 Antibodies
A Note on Nomenclature: The antibody target "WSP-5" is not found in standard protein databases. Based on sequence similarity and the availability of commercial antibodies, this guide assumes the intended target is WW domain-binding protein 5 (WBP5) , also known as Transcription Elongation Factor A-like 9 (TCEAL9). Researchers interested in "this compound" are encouraged to verify if WBP5 is their protein of interest.
This guide provides a comparative analysis of commercially available polyclonal antibodies targeting WBP5, with a focus on their cross-reactivity and performance in various immunoassays. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable antibody for their specific experimental needs.
Comparison of WBP5 Antibodies
The following table summarizes the specifications and reported cross-reactivity of several commercially available polyclonal antibodies against WBP5. This information has been compiled from the manufacturers' datasheets.
| Attribute | Antibody A: antibodies-online ABIN2781005 | Antibody B: Proteintech 16515-1-AP | Antibody C: Thermo Fisher PA5-68432 | Antibody D: Santa Cruz Biotechnology (sc-398849) |
| Host Species | Rabbit | Rabbit | Rabbit | Mouse |
| Clonality | Polyclonal | Polyclonal | Polyclonal | Monoclonal |
| Immunogen | Synthetic peptide from the middle region of human WBP5 | Recombinant human WBP5 protein | Full-length fusion protein of human WBP5 | Full length human WBP5 |
| Validated Applications | Western Blotting (WB) | ELISA | Immunohistochemistry (IHC-P) | WB, ELISA, IHC-P, IF |
| Human Reactivity | Predicted (100% homology) | Validated | Validated | Validated |
| Mouse Reactivity | Not specified | Validated | Not specified | Validated |
| Rat Reactivity | Predicted (93% homology) | Validated | Not specified | Validated |
| Other Species Reactivity (Predicted) | Cow (79%), Horse (86%), Pig (86%), Rabbit (100%) | Not specified | Not specified | Not specified |
Experimental Data and Performance
Direct comparative experimental data for the cross-reactivity of these antibodies is limited. The information presented here is based on the validation data provided by the respective manufacturers.
-
Antibody A (antibodies-online ABIN2781005): This antibody has been validated for Western Blotting. Its cross-reactivity with species other than human is predicted based on the sequence homology of the immunogen.[1]
-
Antibody B (Proteintech 16515-1-AP): This antibody is validated for use in ELISA and has demonstrated reactivity with human, mouse, and rat samples.
-
Antibody C (Thermo Fisher PA5-68432): This antibody is recommended for immunohistochemistry on paraffin-embedded human tissues.[2][3] Its performance on other species has not been specified by the manufacturer.
-
Antibody D (Santa Cruz Biotechnology sc-398849): This monoclonal antibody has been validated for multiple applications, including WB, ELISA, and IHC, with confirmed reactivity in human, mouse, and rat.
Signaling Pathway of WBP5
WBP5 has been identified as a component of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. WBP5 can influence the phosphorylation of key proteins in this pathway.
Caption: WBP5 in the Hippo Signaling Pathway
Experimental Protocols
General Workflow for Antibody Cross-Reactivity Testing
The following diagram outlines a general workflow for assessing the cross-reactivity of an antibody.
Caption: Antibody Cross-Reactivity Workflow
Western Blotting Protocol
This protocol is a general guideline for detecting WBP5 in protein lysates.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour in a cold room or with an ice pack.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary WBP5 antibody (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
ELISA (Enzyme-Linked Immunosorbent Assay) Protocol (Indirect)
This protocol provides a general framework for detecting WBP5 in samples.
-
Coating:
-
Coat a 96-well plate with 1-10 µg/mL of protein lysate from different species overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Add the primary WBP5 antibody at the recommended dilution and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add a TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H₂SO₄.
-
Read the absorbance at 450 nm.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This is a general protocol for staining WBP5 in tissue sections.[4][5][6]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes (for HRP-based detection).
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary WBP5 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
References
- 1. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 2. WBP5 Polyclonal Antibody (PA5-68432) [thermofisher.com]
- 3. Invitrogen WBP5 Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to Orthogonal Methods for Validating WSP-5 Findings
Introduction
The development of novel therapeutic agents requires rigorous validation of initial findings. WSP-5, a putative small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, has shown promise in reducing tumor cell proliferation in initial screens. To substantiate these claims and ensure the observed phenotype is a direct result of on-target activity, multiple, independent (orthogonal) validation methods are essential. This guide compares key orthogonal approaches for confirming the mechanism of action of this compound, providing researchers with the data and protocols to build a robust validation package.
Section 1: Confirming Physical Target Engagement in a Cellular Context
The foundational step in validating a targeted inhibitor is to confirm that it physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, leveraging the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][2]
Comparison of Target Engagement Methods
| Parameter | Cellular Thermal Shift Assay (CETSA) | In-Vitro Kinase Assay |
| Principle | Measures ligand-induced thermal stabilization of the target protein in cells or lysates.[3][4] | Measures the inhibition of purified kinase activity (e.g., phosphorylation of a substrate) in a cell-free system.[5] |
| Biological Context | High (measures engagement in intact cells, accounting for cell permeability and metabolism).[6] | Low (lacks cellular context; does not account for membrane transport or off-target effects in a cellular milieu). |
| Key Output | Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF) to quantify engagement.[3] | IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%). |
| Strengths | - Direct evidence of target binding in a physiological setting.[6] - No need for compound or protein modification. | - High-throughput potential. - Provides direct measure of enzymatic inhibition. |
| Limitations | - Lower throughput than some in-vitro methods. - Requires a specific antibody for detection (e.g., via Western Blot).[1] | - Results may not translate to cellular efficacy due to factors like cell permeability or efflux pumps.[5] |
| Illustrative Data | This compound induces a +4.5°C thermal shift for MEK1. | This compound IC50 = 15 nM against purified MEK1. |
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of MEK1 by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MEK1 at each temperature point using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble MEK1 against temperature for both vehicle and this compound treated samples. Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of stabilization by this compound.
Visualization of CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 2: Assessing Downstream Pathway Modulation
Confirming that this compound not only binds to MEK1/2 but also inhibits its function is crucial. This is achieved by measuring the phosphorylation status of downstream targets, such as ERK1/2. A reduction in phosphorylated ERK (p-ERK) upon this compound treatment validates functional target inhibition.[7][8]
Comparison of Pathway Analysis Methods
| Parameter | Western Blot (Immunoblotting) | RNA-Sequencing (RNA-Seq) |
| Principle | Uses antibodies to detect specific proteins (e.g., total ERK and p-ERK) separated by size.[9][10] | Quantifies the abundance of all expressed genes (transcriptome) in a sample. |
| Biological Insight | Direct, semi-quantitative measure of protein-level changes, including post-translational modifications like phosphorylation.[7] | Global, unbiased view of transcriptional changes downstream of pathway inhibition. |
| Key Output | Band intensity ratio (e.g., p-ERK / Total ERK). | Differentially expressed genes (DEGs); pathway enrichment analysis. |
| Strengths | - Directly measures the intended proximal pharmacodynamic biomarker (p-ERK). - Well-established and relatively inexpensive. | - Unbiased discovery tool. - Can reveal unexpected off-target effects or compensatory pathway activation. |
| Limitations | - Targeted, hypothesis-driven approach. - Depends on antibody quality and specificity. | - Indirect measure of protein activity (transcriptional changes are downstream). - More expensive and computationally intensive. |
| Illustrative Data | This compound (100 nM) reduces p-ERK levels by 85% after 2 hours. | This compound treatment downregulates MAPK target genes (e.g., FOS, DUSP6) by >4-fold. |
Key Experimental Protocol: Western Blot for p-ERK
-
Cell Treatment and Lysis: Treat cells with a dose-range of this compound for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[9] Visualize the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with a primary antibody for total ERK.
-
Densitometry: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.
Visualization of the this compound Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling cascade at MEK1/2.
Section 3: Verifying On-Target Phenotypic Effects
To definitively link the anti-proliferative effect of this compound to its inhibition of MEK1/2, genetic methods can be used. By specifically reducing the expression of the target protein using RNA interference (RNAi) or CRISPR, one can test if this genetic perturbation "phenocopies," or mimics, the effect of the drug.[12][13]
Comparison of Genetic Validation Methods
| Parameter | RNA Interference (siRNA) | CRISPR-Cas9 Knockout |
| Principle | Uses small interfering RNA (siRNA) to target and degrade the target mRNA, leading to transient protein knockdown.[14][15] | Uses a guide RNA and Cas9 nuclease to create a permanent, heritable disruption (knockout) of the target gene at the DNA level.[13] |
| Effect | Transient reduction in protein expression (knockdown).[13] | Permanent and complete loss of protein expression (knockout). |
| Key Output | Comparison of cell viability/proliferation between non-targeting control siRNA and MEK1/2-targeting siRNA. | Comparison of cell viability/proliferation between wild-type and MEK1/2 knockout cell lines. |
| Strengths | - Rapid and suitable for transient effects.[16] - Technically simpler for initial validation screens. | - Results in a complete and permanent loss of function.[13] - Generates stable cell lines for long-term studies. |
| Limitations | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects.[16] | - Can be lethal if the target gene is essential. - More time-consuming to generate and validate knockout cell lines. |
| Illustrative Data | siRNA targeting MEK1 reduces cell proliferation by 60%, similar to the effect of 100 nM this compound. | MEK1 knockout clones exhibit a 65% reduction in proliferation rate. |
Key Experimental Protocol: siRNA-Mediated Knockdown
-
siRNA Transfection: Seed cells in 6-well plates. On the following day, transfect cells with either an siRNA targeting MEK1 or a non-targeting control (NTC) siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown: Harvest a subset of cells from each condition and perform Western Blotting (as described in Section 2) to confirm the reduction of MEK1 protein levels in the siRNA-treated group compared to the NTC group.
-
Phenotypic Assay: At the same time point (48-72 hours post-transfection), measure cell proliferation/viability using an assay such as CCK-8 or a direct cell count.
-
Data Analysis: Compare the proliferation of MEK1-knockdown cells to NTC-treated cells. A significant reduction in proliferation in the knockdown group validates that MEK1 is required for this process and phenocopies the effect of this compound.
Visualization of the Phenocopy Validation Logic
Caption: Logic diagram illustrating the principle of phenocopying.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pelagobio.com [pelagobio.com]
- 7. google.com [google.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. youtube.com [youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. frontiersin.org [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. RNA - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal and Handling of WSP-5 for Laboratory Professionals
Essential guidance for the safe management, operational use, and disposal of WSP-5, a fluorescent probe for hydrogen sulfide detection.
This document provides comprehensive procedures for the proper handling and disposal of this compound (Washington State Probe-5), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
Operational and Disposal Plans
Proper management of this compound encompasses the entire lifecycle of the chemical in the laboratory, from preparation and use to the final disposal of waste. Unused solutions, contaminated materials, and empty containers must be handled as chemical waste.
Quantitative Data Summary
For clarity and easy reference, the key quantitative parameters for the preparation and use of this compound are summarized in the table below.
| Parameter | Value | Notes |
| Stock Solution Concentration | 10 mM | Dissolve solid this compound in DMSO. |
| Working Solution Concentration | 10-100 µM | Dilute the stock solution in an appropriate buffer (e.g., serum-free culture medium or PBS).[1] |
| Storage Temperature | -20°C or -80°C | Store unused stock solution in aliquots and protected from light to avoid repeated freeze-thaw cycles.[1] |
| Excitation Wavelength | 502 nm | The wavelength of light used to excite the fluorophore released by this compound upon reaction with H₂S.[1] |
| Emission Wavelength | 525 nm | The wavelength of light emitted by the fluorophore, which is detected for imaging.[1] |
Experimental Protocols
A typical experimental protocol for the detection of cellular hydrogen sulfide (H₂S) using this compound involves the preparation of the probe, incubation with cells, and subsequent imaging.
This compound Solution Preparation
-
Stock Solution (10 mM):
-
Bring the solid this compound to room temperature.
-
Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.[1]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
-
Working Solution (10-100 µM):
-
On the day of the experiment, dilute the 10 mM stock solution to the desired working concentration (e.g., 10-100 µM) using a suitable buffer such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS).[1]
-
The optimal working concentration should be determined based on the specific experimental conditions.[1]
-
Cellular H₂S Detection and Imaging Workflow
The following diagram illustrates the general workflow for detecting H₂S in live cells using this compound.
Caption: Workflow for cellular H₂S detection using this compound.
This compound Proper Disposal Procedures
While the Safety Data Sheet (SDS) for this compound suggests that small quantities may be disposed of with household waste, this is not a suitable practice for a laboratory environment. All materials contaminated with this compound should be treated as chemical waste and disposed of according to your institution's and local regulations for non-hazardous chemical waste.
Waste Segregation and Collection
-
Liquid Waste:
-
Collect all unused this compound solutions (both stock and working solutions) and contaminated buffers in a designated, leak-proof container.
-
The container should be clearly labeled as "Non-Hazardous Chemical Waste" and list "this compound (Washington State Probe-5) in DMSO/aqueous buffer" as the content.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Solid Waste:
-
Dispose of all consumables contaminated with this compound, such as pipette tips, centrifuge tubes, and gloves, in a dedicated solid chemical waste container.
-
This container should be a sealable, puncture-resistant bag or a rigid container lined with a durable plastic bag.
-
Label the container clearly as "Solid Non-Hazardous Chemical Waste Contaminated with this compound".
-
Decontamination of Laboratory Equipment
For reusable laboratory equipment that has come into contact with this compound, such as glassware, stir bars, or reusable cell culture plates, follow these decontamination steps:
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble, such as acetone or methanol. Collect the rinsate as liquid chemical waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent (e.g., Hellmanex) and warm water.
-
Final Rinse: Rinse the equipment multiple times with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision-making flowchart for this compound waste disposal.
By following these procedures, laboratory personnel can handle and dispose of this compound safely and responsibly, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Handling Protocols for WSP-5
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of WSP-5, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles | Should be worn at all times to protect against splashes. |
| Hands | Heavy Rubber Gloves | Provides a barrier against skin contact. |
| Respiratory | NIOSH-approved Respirator or Self-Contained Breathing Apparatus (SCBA) | To be used in situations with inadequate ventilation or to avoid inhaling dust. |
| Body | Full Protective Gear | To prevent any contact with the skin. |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention from trained personnel. |
| Skin | Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Contaminated clothing should be removed and washed before reuse. If symptoms develop, seek medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Medical attention is required. Do not induce vomiting unless directed by medical personnel. |
| Inhalation | Move the individual to fresh air. If breathing has stopped, provide artificial respiration or oxygen by trained personnel. Immediate medical attention is necessary. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.
-
Engineering Controls : To control airborne levels below the recommended exposure limit, use process enclosures or local exhaust ventilation.
-
Work Hygiene : Do not consume the substance internally. Laboratories and storage facilities must be equipped with an eyewash station and a safety shower.
-
Storage : Keep in a tightly closed container in a cool, dry, and well-ventilated area.
Accidental Release and Disposal Measures
In the case of an accidental spill, specific measures must be taken to contain and clean up the substance safely.
-
Accidental Release : Avoid raising and breathing dust. Ensure adequate ventilation. Wear appropriate protective equipment, including a NIOSH-approved respirator or SCBA, rubber boots, safety goggles, and heavy rubber gloves.
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Avoid releasing the chemical into the environment as runoff may cause pollution.
Fire-Fighting Measures
In the event of a fire involving this compound, the following procedures should be followed.
-
Extinguishing Media : Use alcohol-resistant foam, carbon dioxide, water, or dry chemical spray. A water spray can be used to cool containers exposed to fire.
-
Special Procedures : Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear to prevent contact with skin and eyes. A solid water stream may not be effective.
Logical Workflow for Handling this compound
The following diagram illustrates the procedural steps for safely handling this compound, from preparation to disposal.
Caption: Procedural workflow for safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
